Chrysanthemic Acid
描述
Structure
3D Structure
属性
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871866 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10453-89-1 | |
| Record name | Chrysanthemic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10453-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHRYSANTHEMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysanthemic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,3R)-(+)-trans-Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-(+)-trans-Chrysanthemic acid is a chiral organic compound that serves as the acidic component of natural pyrethrins, a class of insecticides derived from the flowers of Chrysanthemum cinerariaefolium.[1] This monoterpenoid carboxylic acid is a crucial building block in the synthesis of a wide array of synthetic pyrethroid insecticides. Pyrethroids are valued for their high insecticidal efficacy, low mammalian toxicity, and rapid degradation in the environment. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and biological activity of (1R,3R)-(+)-trans-chrysanthemic acid.
Physicochemical Properties
(1R,3R)-(+)-trans-Chrysanthemic acid is a clear, colorless to light yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [1][3] |
| Molecular Weight | 168.23 g/mol | [3] |
| CAS Number | 4638-92-0 | [1] |
| IUPAC Name | (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid | [1][4] |
| Melting Point | 17-21 °C | [1] |
| Boiling Point | 110-114 °C at 2 mmHg | |
| Density | ~1.01 g/cm³ | |
| Optical Activity | [α]/D +14±1°, c = 2% in ethanol | |
| Refractive Index | n20/D 1.477 |
Spectroscopic Data
The structural elucidation of (1R,3R)-(+)-trans-chrysanthemic acid is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the cyclopropane protons, and the various methyl groups.
¹³C NMR (Predicted): The carbon NMR spectrum would distinguish the carboxylic acid carbon, the olefinic carbons, the cyclopropane carbons, and the methyl carbons. A published study on related chrysanthemic acid derivatives provides some context for the expected chemical shifts of the cyclopropane ring carbons, with C-4 and C-5 in trans analogues appearing around 20.2 ppm and 22.5 ppm, respectively.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[6][7]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Vinylic C-H stretch |
| just below 3000 | C(sp³)-H stretch |
| 2200-3600 | O-H stretch (broad, characteristic of carboxylic acid) |
| ~1720 | C=O stretch (carbonyl of carboxylic acid) |
| ~1650 | C=C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.[3][8]
| m/z | Interpretation |
| 168 | Molecular ion [M]⁺ |
| 153 | [M - CH₃]⁺ |
| 123 | Prominent fragment |
| 81 | Fragment |
| 43 | Fragment |
Experimental Protocols
Synthesis of (1R,3R)-(+)-trans-Chrysanthemic Acid
A common method for the preparation of trans-chrysanthemic acid is through the hydrolysis of its corresponding ester, such as methyl or ethyl chrysanthemate. The following is a representative protocol adapted from literature procedures.
Objective: To synthesize trans-chrysanthemic acid via the hydrolysis of a mixture of cis/trans methyl chrysanthemate.
Materials:
-
Methyl chrysanthemate (mixture of cis and trans isomers)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Toluene
-
Sulfuric acid (H₂SO₄), dilute solution
-
Ether
Procedure:
-
A mixture of methyl chrysanthemate (containing both cis and trans isomers), a 10% aqueous solution of potassium hydroxide, and methanol is charged into a reaction flask.
-
The mixture is stirred at 50°C for approximately 4 hours.
-
After the reaction is complete, methanol is removed by distillation.
-
Water is added to the reaction mixture, which is then extracted twice with ether to remove unreacted methyl chrysanthemate.
-
The aqueous layer is acidified with dilute sulfuric acid.
-
The acidified aqueous layer is extracted twice with toluene.
-
The combined toluene layers are washed and then concentrated under reduced pressure to yield trans-chrysanthemic acid.
Biological Activity and Signaling Pathway
(1R,3R)-(+)-trans-Chrysanthemic acid is a key component of pyrethroid insecticides, which exert their neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs).[9]
Mechanism of Action
Pyrethroids bind to the VGSCs in the neuronal membranes of insects.[9] This binding prevents the channels from closing after they have been activated, leading to a prolonged influx of sodium ions.[10][11] The persistent depolarization of the nerve cell membrane results in repetitive firing of the neuron, leading to paralysis and eventual death of the insect.[9] The selectivity of pyrethroids for insects over mammals is attributed to differences in the amino acid sequences of the VGSCs between these organisms.[9]
Signaling Pathway Diagram
Caption: Pyrethroid interaction with voltage-gated sodium channels.
Experimental Workflow
The synthesis of (1R,3R)-(+)-trans-chrysanthemic acid from its methyl ester can be summarized in the following workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Solved this compound can be isolated from chrysanthemum | Chegg.com [chegg.com]
- 3. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for (+)-trans-chrysanthemic acid (NP0171017) [np-mrd.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound is isolated from chrysanthemum flowers. The IR spectru.. [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. This compound [webbook.nist.gov]
- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Chrysanthemic Acid in Chrysanthemum cinerariaefolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemum cinerariaefolium is the natural source of pyrethrins, a class of potent insecticides with low mammalian toxicity. The insecticidal activity of pyrethrins is largely attributed to their ester structure, composed of a carboxylic acid moiety and an alcohol moiety. The primary acid component, chrysanthemic acid, is a monoterpenoid derived from the methylerythritol 4-phosphate (MEP) pathway. Understanding the intricate biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing pyrethrin production in both its native host and heterologous systems. This guide provides a comprehensive overview of the core biosynthetic pathway, its regulation, and the experimental methodologies used to elucidate it.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from the primary metabolites pyruvate and glyceraldehyde 3-phosphate involves a series of enzymatic reactions localized within the plastids and cytosol. The initial steps follow the well-established MEP pathway to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The dedicated pathway to this compound then proceeds as follows:
-
Condensation of Dimethylallyl Diphosphate (DMAPP): The first committed step is the unconventional head-to-middle condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP). This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) .[1]
-
Formation of Chrysanthemol: CPP is subsequently converted to chrysanthemol. Evidence suggests that CDS itself can act as a bifunctional enzyme, catalyzing the hydrolysis of CPP to chrysanthemol.[2][3]
-
Oxidation to Chrysanthemal: The alcohol group of chrysanthemol is then oxidized to an aldehyde, chrysanthemal. This reaction is catalyzed by an alcohol dehydrogenase (ADH) , specifically TcADH2 in C. cinerariaefolium.[3]
-
Final Oxidation to this compound: The final step is the oxidation of chrysanthemal to this compound, a reaction catalyzed by an aldehyde dehydrogenase (ALDH) , identified as TcALDH1.[3]
Diagram of the this compound Biosynthetic Pathway
References
Chrysanthemic acid CAS number and molecular structure
An In-depth Technical Guide to Chrysanthemic Acid: CAS Numbers, Molecular Structure, and Synthesis
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a detailed overview of this compound, a foundational molecule in the synthesis of pyrethroid insecticides.
Molecular Structure and Isomerism
This compound is a monocarboxylic acid featuring a cyclopropane ring. Its IUPAC name is 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid.[1][2][3] The molecule's structure, with two chiral centers on the cyclopropane ring, gives rise to four distinct stereoisomers.[3][4] These isomers, arising from the cis and trans relationship of the substituents on the cyclopropane ring and their enantiomeric forms, exhibit different biological activities. The naturally occurring and most insecticidally active form is the (1R,3R)- or (+)-trans-chrysanthemic acid, which is found as an ester in the pyrethrin I component of pyrethrum flowers (Chrysanthemum cinerariaefolium).[3][4]
Molecular Formula: C₁₀H₁₆O₂[1][2][5][6][7]
Molecular Weight: 168.23 g/mol [1][2][4]
CAS Registry Numbers
The Chemical Abstracts Service (CAS) has assigned specific registry numbers to the various forms of this compound, which are crucial for unambiguous identification in research and commerce.
| Isomer/Derivative | CAS Number | Reference(s) |
| This compound (isomer undefined) | 10453-89-1 | [1][2][6] |
| (±)-cis-Chrysanthemic acid | 2935-23-1 | [1] |
| (±)-trans-Chrysanthemic acid | 705-16-8 | [1] |
| (-)-trans-Chrysanthemic acid | 2259-14-5 | [1][3] |
| (+)-trans-Chrysanthemic acid | 4638-92-0 | [1][3][4][8] |
| (+)-cis-Chrysanthemic acid | 26771-11-9 | [3] |
| (-)-cis-Chrysanthemic acid | 26771-06-2 | [3] |
| Chrysanthemoyl chloride | 14297-81-5 | [9] |
Physicochemical Properties
The physical and chemical properties of this compound and its isomers are essential for their handling, formulation, and synthesis.
| Property | Value | Isomer/Form | Reference(s) |
| Melting Point | 17-21 °C | (+)-trans | [1][3] |
| 115-116 °C | (±)-cis | [1] | |
| 54 °C | (±)-trans | [1] | |
| 120-121 °C | White crystalline powder | [10] | |
| Boiling Point | 204.8 °C (at 760 mmHg) | Not specified | [10] |
| Density | 0.999 g/cm³ | Not specified | [10] |
| Flash Point | 97.5 °C | Not specified | [10] |
| Vapor Pressure | 0.106 mmHg (at 25 °C) | Not specified | [10] |
| Solubility | Moderately soluble in water; very soluble in organic solvents like ethyl acetate. | trans | [1][5] |
| Optical Rotation [α]D²⁵ | -14.01° (c=1.535 in abs. alcohol) | (-)-trans | [1] |
| +14.16° (c=1.554 in abs. alcohol) | (+)-trans | [1] |
Experimental Protocols
Synthesis of trans-Chrysanthemic Acid
This protocol describes the hydrolysis of a mixture of methyl chrysanthemate isomers to selectively yield trans-chrysanthemic acid.
-
Reaction Setup: In a 100 mL four-necked flask, charge 20.0 g of methyl chrysanthemate (composed of 40.0% cis-isomer and 60.0% trans-isomer), 33 g of a 10% aqueous solution of potassium hydroxide, and 20 g of methanol.
-
Reaction Conditions: Stir the mixture at 50°C for 4 hours.
-
Workup: After the reaction period, remove the methanol by distillation.
-
Isolation: Treat the remaining reaction mixture to isolate the product. This procedure yields 9.4 g of trans-chrysanthemic acid (an 83% yield based on the initial trans-isomer content) and 9.6 g of unreacted methyl chrysanthemate.
Synthesis of Chrysanthemoyl Chloride
This protocol outlines the conversion of this compound to its more reactive acid chloride derivative, a key intermediate for ester synthesis.[11]
-
Reaction Setup: Prepare a solution of this compound and an excess of thionyl chloride (SOCl₂).
-
Reaction Conditions: Stir the solution at 50-60°C for 4 hours.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude chrysanthemoyl chloride. This intermediate can then be used directly in subsequent reactions, such as esterification.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of trans-chrysanthemic acid in biological matrices.[12]
-
Sample Preparation: Homogenize the sample material. For total this compound (free and conjugated forms), first treat the homogenate with sodium hydroxide (NaOH) to hydrolyze any esters.
-
Instrumentation: Analyze the sample using a Shimadzu QP-2010 GC-MS system (or equivalent) equipped with an Rxi-5Sil column.
-
Quantification: Calculate the concentration of trans-chrysanthemic acid by comparing the peak area to a standard curve generated with a certified reference standard.
Visualizing Synthesis: A Logical Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound, a common pathway in the production of pyrethroid insecticides.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 5. CAS 705-16-8: trans-Chrysanthemic acid | CymitQuimica [cymitquimica.com]
- 6. This compound [webbook.nist.gov]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. (+)-trans-Chrysanthemic acid = 97.0 GC 4638-92-0 [sigmaaldrich.com]
- 9. CAS 14297-81-5: this compound chloride | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural sourcing and extraction methodologies for chrysanthemic acid, a key precursor in the synthesis of pyrethroid insecticides. The guide details the biosynthetic origins of the molecule, presents comparative data on various extraction techniques for its natural esters, and furnishes detailed experimental protocols.
Natural Sources of this compound
The primary and most commercially significant natural source of this compound is the flower heads of the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium).[1][2] In the plant, this compound exists as a series of esters, collectively known as pyrethrins. These pyrethrins are potent, natural insecticides. The highest concentration of these active compounds is found in the achenes (seeds) of the flowers.[3] The pyrethrin content in dried pyrethrum flowers typically ranges from 0.9% to as high as 3.0% by weight, depending on the cultivar and growing conditions.[4]
This compound itself is a monoterpenoid. The naturally occurring and most insecticidally active stereoisomer is (+)-trans-chrysanthemic acid, which is esterified with alcohols like pyrethrolone, cinerolone, and jasmolone to form the pyrethrins I group.
Biosynthesis of this compound
The biosynthesis of the this compound moiety in Tanacetum cinerariifolium originates from the methylerythritol-4-phosphate (MEP) pathway within the plant's plastids. The pathway begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the MEP pathway. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) to form chrysanthemyl diphosphate (CDP).[5][6] CDP is then converted to trans-chrysanthemol.[5][6] This alcohol is subsequently oxidized in a two-step process to yield trans-chrysanthemic acid. The first oxidation to trans-chrysanthemal is catalyzed by an alcohol dehydrogenase (ADH), and the final oxidation to trans-chrysanthemic acid is catalyzed by an aldehyde dehydrogenase (ALDH).[5][6][7]
Extraction of Pyrethrins
The extraction of this compound from its natural source is a two-stage process: first, the extraction of pyrethrin esters from the pyrethrum flowers, and second, the hydrolysis (saponification) of these esters to yield free this compound. Various methods have been developed for the initial extraction of pyrethrins, ranging from traditional solvent extraction to more modern "green" techniques.
Data on Pyrethrin Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of pyrethrins from Tanacetum cinerariifolium.
| Extraction Method | Solvent | Temperature (°C) | Pressure (MPa) | Time | Yield/Concentration | Reference |
| Solvent Extraction | ||||||
| Soxhlet | n-Hexane | 155 | Ambient | 85 min | - | [4][8] |
| Soxhlet | Petroleum Ether | 135 | Ambient | 80 min | - | [4][8] |
| Maceration | Kerosene | Room Temp | Ambient | 48 hours | ~73% of total pyrethrins | [1] |
| Water Bath | n-Hexane | 40 | Ambient | 4 hours | 3.76% of dry weight | [3] |
| Ultrasound-Assisted | ||||||
| UAE | 80% Methanol | 70 | Ambient | - | High cinerin I & pyrethrin I | [9] |
| UAE | 80% Ethanol | 70 | Ambient | - | High pyrethrin II & jasmolin II | [9] |
| Microwave-Assisted | ||||||
| MAE | 80% Ethanol | 70 | Ambient | - | High total pyrethrins | [9] |
| Supercritical Fluid | ||||||
| SC-CO₂ | Carbon Dioxide | 40 | 8.27 (1200 psi) | 3 hours | 140 mg PI / 100g55 mg PII / 100g | [10] |
| SC-CO₂ | Carbon Dioxide | 40 | 9 | - | High selectivity | [5] |
| SC-CO₂ | Carbon Dioxide | 35 | 20 | 2 hours | 2.15% of dry weight | [3] |
| SC-CO₂ | Carbon Dioxide | 35 | 10 | - | High yield | [11] |
PI = Pyrethrin I, PII = Pyrethrin II. Yields are highly dependent on the plant material.
Experimental Protocols
General Workflow for Extraction and Isolation
The overall process involves drying and grinding the plant material, extracting the pyrethrin-rich oleoresin, and then hydrolyzing the esters to liberate this compound, followed by purification.
References
- 1. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The this compound moiety - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. fao.org [fao.org]
- 9. EP0034875B1 - Method for the purification of pyrethroid intermediate compounds by selective partial saponification - Google Patents [patents.google.com]
- 10. US2837534A - Process for extracting pyrethrin synergists from sesame oil - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
The Discovery and Enduring Legacy of Chrysanthemic Acid: A Technical Guide
Abstract
Chrysanthemic acid, a monoterpenoid organic compound, stands as a cornerstone in the development of insecticides. Initially discovered as a key constituent of the natural insecticide pyrethrum, derived from the flowers of Chrysanthemum cinerariaefolium, its unique chemical structure has been the blueprint for a vast array of synthetic pyrethroids. This technical guide provides an in-depth exploration of the discovery, history, and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the pivotal experiments that elucidated its structure, detail key synthetic methodologies, and present a comprehensive overview of its biosynthetic pathway. All quantitative data are summarized in structured tables, and complex pathways and workflows are visualized through detailed diagrams to facilitate a deeper understanding of this remarkable molecule.
Introduction
The quest for effective and safe insecticides has been a long-standing endeavor in agricultural and public health sciences. Nature has often provided the most elegant solutions, and the insecticidal properties of the pyrethrum flower (Chrysanthemum cinerariaefolium) have been recognized for centuries. The active components, known as pyrethrins, are potent neurotoxins to insects but exhibit low mammalian toxicity.[1][2] At the heart of the most active pyrethrins lies this compound, an irregular monoterpene that forms the acid moiety of these insecticidal esters.[3][4]
This guide will trace the scientific journey from the initial isolation of pyrethrins to the elucidation of the structure of this compound and the subsequent development of synthetic methodologies that have paved the way for the modern pyrethroid industry.
The Dawn of Discovery: Staudinger and Ružička
The story of this compound begins in the early 20th century with the pioneering work of Hermann Staudinger and Leopold Ružička. In 1924, through their meticulous investigation of the active principles of pyrethrum extract, they successfully isolated and identified the acidic component of pyrethrin I, which they named this compound.[5] Their work, published in Helvetica Chimica Acta, laid the foundational understanding of the chemical nature of pyrethrins and opened the door for future synthetic efforts.[6]
Initial Structural Elucidation
Staudinger and Ružička deduced the structure of this compound as 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid through a series of classical chemical degradation and derivatization experiments.[5] The presence of a cyclopropane ring, a rare motif in natural products at the time, was a significant finding. The molecule exists as four stereoisomers, with the naturally occurring insecticidal activity primarily associated with the (+)-trans isomer, (1R,3R)-chrysanthemic acid.[5] The absolute stereochemistry of the natural isomers was confirmed much later through more advanced analytical techniques.
Physicochemical and Spectroscopic Properties of this compound Stereoisomers
The four stereoisomers of this compound exhibit distinct physical and spectroscopic properties. A summary of these properties is presented in the table below. While enantiomers share many physical properties like melting and boiling points, they differ in their interaction with plane-polarized light.[7] Diastereomers (cis vs. trans) have different physical properties.
| Property | (+)-trans (1R,3R) | (-)-trans (1S,3S) | (+)-cis (1R,3S) | (-)-cis (1S,3R) |
| CAS Number | 4638-92-0[5] | 2259-14-5[5] | 26771-11-9[5] | 26771-06-2[5] |
| PubChem CID | 16747[5] | 33607[5] | 33606[5] | 20755[5] |
| Melting Point (°C) | 17-21 | 17-21 | 115-116 | 115-116 |
| Optical Rotation | +14.4° (EtOH) | -14.2° (EtOH) | +41.2° (EtOH) | -41.0° (EtOH) |
| ¹H NMR (CDCl₃, ppm) | See Figure 1 | See Figure 1 | See ChemicalBook | See ChemicalBook |
| IR (cm⁻¹) | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C)[8][9] | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C) | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C) | ~3100 (vinylic C-H), ~1720 (C=O), ~1600 (C=C) |
Figure 1: Representative ¹H NMR Spectrum of this compound. The spectrum shows characteristic peaks for the vinyl, cyclopropane, and methyl protons.[10]
Biosynthesis of this compound
The natural production of this compound in Chrysanthemum cinerariaefolium follows a fascinating biosynthetic pathway that diverges from the typical head-to-tail isoprenoid biosynthesis. The pathway begins with two molecules of dimethylallyl diphosphate (DMAPP).
Key Enzymatic Steps
-
Condensation: The enzyme chrysanthemyl diphosphate synthase (CDS) catalyzes the unconventional condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP).[3][4]
-
Hydrolysis: CDP is then hydrolyzed to chrysanthemol.[4]
-
Oxidation: A two-step oxidation process, catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), converts chrysanthemol to this compound.[4][11]
Caption: Biosynthetic pathway of this compound.
Chemical Synthesis of this compound
The development of synthetic routes to this compound was a major breakthrough, enabling the large-scale production of pyrethroid insecticides. Several key methodologies have been established over the years.
Staudinger and Ružička Synthesis (1924)
The first synthesis of this compound was reported by its discoverers. This method, while groundbreaking, was not practical for industrial scale-up due to the use of hazardous reagents like ethyl diazoacetate.[6]
Experimental Protocol (Conceptual):
-
Step 1: Reaction of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate to form the ethyl ester of a mixture of cis- and trans-chrysanthemic acids.
-
Step 2: Saponification of the resulting ester mixture to yield the corresponding carboxylic acids.
-
Step 3: Separation of the cis and trans isomers.
Caption: Staudinger and Ružička's synthetic approach.
Campbell and Harper Synthesis
Further developments by Campbell and Harper improved upon the original synthesis, though challenges with scalability and safety remained.[6]
Martel and Huynh Industrial Synthesis (Roussel-Uclaf)
A significant advancement in the industrial production of this compound was the method developed by Martel and Huynh at Roussel-Uclaf.[12] This process is based on the reaction of an appropriate ylide with an α,β-unsaturated ester.
Experimental Protocol (Conceptual):
-
Step 1: Synthesis of a suitable phosphonium ylide.
-
Step 2: Wittig-type reaction of the ylide with an ethyl senecioate derivative to form a cyclopropane ring.
-
Step 3: Hydrolysis of the resulting ester to this compound.
This method offered a more efficient and safer route for large-scale production.
Caption: Industrial synthesis by Martel and Huynh.
The Rise of Synthetic Pyrethroids
The ability to synthetically produce this compound on an industrial scale was a pivotal moment. It allowed for the modification of the alcohol moiety of the pyrethrin ester, leading to the development of a vast array of synthetic pyrethroids with improved stability, potency, and selectivity. Allethrin was one of the first commercially successful synthetic pyrethroids, being an ester of this compound.[5]
Conclusion
From its discovery in the humble chrysanthemum flower to its central role in modern insecticide development, this compound has had a profound impact on science and industry. The elegant work of early pioneers like Staudinger and Ružička, coupled with the ingenuity of later industrial chemists, has provided humanity with powerful tools for crop protection and disease vector control. The ongoing study of its biosynthesis and the development of novel synthetic routes continue to be active areas of research, ensuring that the legacy of this compound will endure for years to come.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound is isolated from chrysanthemum flowers. The IR spectru.. [askfilo.com]
- 9. brainly.com [brainly.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
A Technical Guide to the Spectroscopic Analysis of Chrysanthemic Acid
This document provides a comprehensive overview of the spectroscopic data for chrysanthemic acid, a key component of natural and synthetic insecticides. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.
Introduction
This compound is a monoterpenoid and a member of the cyclopropane family. Its esters, known as pyrethrins and pyrethroids, are highly valued for their insecticidal properties.[1] The molecule exists as four stereoisomers. The (+)-trans isomer, (1R,3R)-chrysanthemic acid, is the acidic component of the natural insecticide pyrethrin I, found in chrysanthemum flowers.[1] Accurate spectroscopic analysis is crucial for its identification, characterization, and quality control in both natural extracts and synthetic preparations.
Molecular Formula: C₁₀H₁₆O₂[2][3][4][5] Molecular Weight: 168.23 g/mol [3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H (proton) and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the cyclopropane ring, the isobutenyl side-chain, the gem-dimethyl groups, and the carboxylic acid. The data presented below is for the (±)-trans isomer unless otherwise noted.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | - | Not always observed, depends on solvent and concentration.[2] |
| Vinylic Proton (-CH=) | ~4.90 | Doublet of Doublets | ~8.0, 5.0 | Chemical shift can vary. Another source reports ~5.10 ppm (d, J=8Hz).[6] The cis-isomer vinylic proton resonates further downfield.[6] |
| Cyclopropane H (α to COOH) | ~2.08 | Doublet of Doublets | ~8.0, 5.5 | |
| Cyclopropane H (α to C=C) | ~1.37 | Doublet | ~5.5 | |
| Vinylic Methyls (=C(CH₃)₂) | 1.70 | Singlet | - | Two overlapping singlets for the two methyl groups. |
| gem-Dimethyl (cis to COOH) | 1.25 | Singlet | - | |
| gem-Dimethyl (trans to COOH) | 1.15 | Singlet | - |
Note: Data compiled from spectra recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and spectrometer frequency.[2]
The ¹³C NMR spectrum of this compound displays ten signals, corresponding to the ten carbon atoms in the molecule. However, due to structural similarities, some sources report nine distinct signals, implying an overlap of resonances.[7] The chemical shifts provide insight into the carbon framework.
| Carbon Assignment | Chemical Shift (δ) ppm (trans-isomer) | Chemical Shift (δ) ppm (cis-isomer) | Notes |
| Carboxylic Acid (C=O) | ~179.0 | ~178.0 | |
| Vinylic Quaternary (=C<) | ~135.0 | ~134.5 | |
| Vinylic CH (-CH=) | ~122.0 | ~122.5 | |
| Cyclopropane C (α to COOH) | ~32.5 | ~33.0 | |
| Cyclopropane C (α to C=C) | ~31.0 | ~29.0 | |
| Quaternary Cyclopropane C | ~29.0 | ~30.0 | |
| Vinylic Methyl (=C(CH₃)₂) | ~25.5 | ~25.0 | |
| Vinylic Methyl (=C(CH₃)₂) | ~18.5 | ~18.0 | |
| gem-Dimethyl (C-4) | ~22.5 | ~28.6 | Chemical shifts for gem-dimethyl carbons are notably different between isomers.[8] |
| gem-Dimethyl (C-5) | ~20.2 | ~14.8 | Chemical shifts for gem-dimethyl carbons are notably different between isomers.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the carboxylic acid and alkene moieties.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding. |
| C-H Stretch (Vinylic) | ~3100 | Medium | Indicates =C-H bond.[9] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From methyl and cyclopropane C-H bonds. |
| C=O Stretch (Carboxylic Acid) | ~1720 | Strong | A very prominent peak indicating the carbonyl group.[9] |
| C=C Stretch (Alkene) | ~1600 | Medium | Indicates the isobutenyl double bond.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 168 | 36.3 | [M]⁺ (Molecular Ion) |
| 153 | 27.2 | [M - CH₃]⁺ |
| 123 | 100.0 | [M - COOH]⁺ (Base Peak)[6] |
| 81 | 63.5 | Fragmentation of cyclopropane ring[4][6] |
| 67 | - | Further fragmentation[6] |
| 43 | 32.7 | [C₃H₇]⁺ |
Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.[4]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
-
Instrumentation : A high-field NMR spectrometer (e.g., Bruker 300 MHz or Varian 100 MHz) is used.[8][10]
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[10]
-
Data Acquisition : For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Data is acquired in Fourier transform mode.[8]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the acid in a volatile solvent and allowing it to evaporate. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), for example, a Shimadzu QP-2010 system.[11]
-
Sample Preparation : The sample is dissolved in a volatile organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[11] The concentration should be in the low ppm range.
-
Chromatographic Separation :
-
Column : A nonpolar capillary column, such as an Rxi-5Sil (30 m × 0.25 mm × 0.25 µm), is commonly used.[11]
-
Carrier Gas : Helium is used as the carrier gas.[11]
-
Temperature Program : A typical oven program starts at 50°C, holds for a few minutes, then ramps up to 300°C to ensure elution of the compound.[11]
-
-
Mass Analysis :
-
Ionization : Electron Ionization (EI) at 70 eV is standard.[4]
-
Detection : The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. homework.study.com [homework.study.com]
- 8. tandfonline.com [tandfonline.com]
- 9. brainly.com [brainly.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Chrysanthemic Acid: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of chrysanthemic acid, a critical component in the synthesis of pyrethroid insecticides. The document details the nomenclature, physical and chemical properties, and experimental protocols for the synthesis and separation of these isomers. Particular attention is paid to the relationship between stereochemistry and biological activity, offering valuable insights for the development of new and more effective insecticidal agents.
Introduction to this compound and its Stereoisomerism
This compound, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, is a monoterpenoid and the acidic component of pyrethrins, a class of natural insecticides derived from the flowers of Chrysanthemum cinerariifolium. The molecule possesses two stereocenters at the C1 and C3 positions of the cyclopropane ring, giving rise to four possible stereoisomers. These isomers are classified as two pairs of enantiomers, which are also diastereomers of each other.
The nomenclature of the stereoisomers is defined by the absolute configuration (R/S) at the stereocenters and the geometric arrangement (cis/trans) of the substituents on the cyclopropane ring. The four stereoisomers are:
-
(1R,3R)-trans-(+)-Chrysanthemic acid
-
(1S,3S)-trans-(-)-Chrysanthemic acid
-
(1R,3S)-cis-(+)-Chrysanthemic acid
-
(1S,3R)-cis-(-)-Chrysanthemic acid
The cis and trans designation refers to the relative position of the carboxyl group and the isobutenyl group on the cyclopropane ring. The (+) and (-) notation indicates the direction of rotation of plane-polarized light. The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the this compound moiety, with the (1R)-trans isomers generally exhibiting the highest potency.[1][2]
Quantitative Data of this compound Stereoisomers
The distinct stereochemistry of each isomer results in different physical and chemical properties. A summary of these properties is presented in the table below for easy comparison.
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| (1R,3R)-trans-(+) | 4638-92-0 | C₁₀H₁₆O₂ | 168.23 | 17-21 | +14.16° (c=1.554, abs alc)[3] |
| (1S,3S)-trans-(-) | 2259-14-5 | C₁₀H₁₆O₂ | 168.23 | 17-21 | -14.01° (c=1.535, abs alc)[3] |
| (1R,3S)-cis-(+) | 26771-11-9 | C₁₀H₁₆O₂ | 168.23 | 115-116 (for dl-cis) | Not readily available |
| (1S,3R)-cis-(-) | 26771-06-2 | C₁₀H₁₆O₂ | 168.23 | 115-116 (for dl-cis) | Not readily available |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and separation of this compound stereoisomers.
Stereoselective Synthesis of (±)-trans-Chrysanthemic Acid
This protocol describes a stereoselective synthesis of racemic trans-chrysanthemic acid from 2-methylbut-3-yn-2-ol.
Materials:
-
2-methylbut-3-yn-2-ol
-
2-chloro-2-methylbut-3-yne
-
3-methylbut-2-en-1-ol
-
Potassium t-butoxide
-
Sodium in liquid ammonia
-
Chromium trioxide-pyridine complex
-
Solvents (e.g., anhydrous ether, toluene)
Procedure:
-
Synthesis of the Allenic Cyclopropane Intermediate:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium t-butoxide in anhydrous t-butanol.
-
Cool the solution in an ice bath and add a mixture of 2-chloro-2-methylbut-3-yne and 3-methylbut-2-en-1-ol dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude allenic cyclopropane.
-
-
Reduction of the Allene:
-
In a three-necked flask fitted with a dry ice condenser and a gas inlet, condense liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is obtained.
-
Add a solution of the allenic cyclopropane in anhydrous ether dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture for 2 hours, then quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (±)-trans-chrysanthemyl alcohol.
-
-
Oxidation to (±)-trans-Chrysanthemic Acid:
-
Prepare the chromium trioxide-pyridine complex in situ by adding chromium trioxide to pyridine in a flask cooled in an ice bath.
-
Add a solution of (±)-trans-chrysanthemyl alcohol in pyridine to the oxidant mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude (±)-trans-chrysanthemic acid.
-
Purify the product by recrystallization or distillation.
-
Resolution of (±)-trans-Chrysanthemic Acid via Diastereomeric Ester Formation
This protocol details the separation of the enantiomers of trans-chrysanthemic acid by forming diastereomeric esters with a chiral auxiliary, such as (-)-menthol.
Materials:
-
(±)-trans-Chrysanthemic acid
-
(-)-Menthol
-
Thionyl chloride or a carbodiimide coupling agent (e.g., DCC)
-
Pyridine (if using thionyl chloride)
-
Solvents (e.g., toluene, hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
Convert (±)-trans-chrysanthemic acid to its acid chloride by reacting with a slight excess of thionyl chloride in an inert solvent like toluene.
-
Alternatively, use a carbodiimide coupling method with DCC and a catalytic amount of DMAP.
-
In a separate flask, dissolve (-)-menthol in an anhydrous solvent containing a base such as pyridine.
-
Slowly add the (±)-trans-chrysanthemoyl chloride to the (-)-menthol solution at 0 °C.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the mixture of diastereomeric esters.
-
-
Separation of Diastereomers:
-
The diastereomeric esters can be separated by fractional crystallization or column chromatography on silica gel.
-
For fractional crystallization, dissolve the ester mixture in a hot solvent (e.g., hexane or ethanol) and allow it to cool slowly. One diastereomer will preferentially crystallize out.
-
For column chromatography, use a silica gel column and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two diastereomers.
-
-
Hydrolysis of Separated Esters:
-
Hydrolyze each separated diastereomeric ester using a base such as potassium hydroxide in an alcohol/water mixture.
-
Heat the mixture at reflux for several hours.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.
-
Extract the pure enantiomer with an organic solvent, dry, and concentrate to yield the final product.
-
Visualizing Stereochemical Relationships and Separation Workflows
The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a typical experimental workflow for their separation.
Caption: Relationship between the four stereoisomers of this compound.
Caption: Experimental workflow for the resolution of (±)-trans-chrysanthemic acid.
Structure-Activity Relationship
The stereochemistry of this compound is a determining factor in the insecticidal efficacy of the corresponding pyrethroid esters. Generally, esters derived from (1R)-configured this compound are significantly more active than their (1S) counterparts. Furthermore, for many pyrethroids, the trans isomers exhibit greater insecticidal activity than the cis isomers. For instance, in the case of resmethrin, the oral LD50 in rats for the 1R-cis isomer is approximately 168 mg/kg, while the 1R-trans isomer has an LD50 of >8,000 mg/kg, highlighting the profound impact of stereoisomerism on biological activity and toxicity.[1] This selectivity is attributed to the specific binding interactions of the pyrethroid molecules with their target site, the voltage-gated sodium channels in the nervous system of insects.
Conclusion
A thorough understanding of the stereoisomers of this compound is paramount for the rational design and development of effective and safe pyrethroid insecticides. This guide has provided a detailed overview of the nomenclature, physicochemical properties, and synthetic and separation methodologies for these important chiral molecules. The presented data and protocols serve as a valuable resource for researchers in the fields of agrochemistry, medicinal chemistry, and drug development, facilitating further innovation in the creation of next-generation pest control agents.
References
Synthesis of Chrysanthemic Acid from 3-Carene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for converting (+)-3-carene, a renewable raw material, into chrysanthemic acid, a crucial component in the production of synthetic pyrethroid insecticides. The guide provides a comprehensive overview of the key chemical transformations, detailed experimental protocols, and quantitative data to support research and development in this field.
Introduction
This compound is a key chiral building block for the synthesis of pyrethroids, a major class of modern insecticides valued for their high efficacy and low mammalian toxicity. The stereospecific synthesis of this compound from readily available natural products is of significant industrial interest. (+)-3-Carene, a bicyclic monoterpene found in turpentine, represents a cost-effective and renewable starting material for this purpose. This document outlines the primary synthetic routes from (+)-3-carene to (+)-trans-chrysanthemic acid, focusing on the ozonolysis pathway.
Primary Synthetic Pathway: Ozonolysis of (+)-3-Carene
The most established and stereospecific route for the synthesis of (+)-trans-chrysanthemic acid from (+)-3-carene proceeds through a multi-step process involving ozonolysis as the key bond-cleavage step. This pathway allows for the preservation of the desired stereochemistry at the cyclopropane ring, which is essential for the insecticidal activity of the final pyrethroid products.
The overall transformation can be visualized as a multi-stage process, beginning with the oxidative cleavage of the double bond in 3-carene and culminating in the formation of the target this compound.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from (+)-3-Carene to (+)-trans-Chrysanthemic Acid.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis of (+)-trans-chrysanthemic acid from (+)-3-carene. The quantitative data associated with these steps are summarized in the subsequent tables.
Step 1: Ozonolysis of (+)-3-Carene
The initial step involves the selective cleavage of the endocyclic double bond of (+)-3-carene using ozone. This reaction is typically carried out at low temperatures to control the exothermic reaction and prevent over-oxidation.
Experimental Protocol:
A solution of (+)-3-carene (100 g, 0.734 mol) in a mixture of dichloromethane (500 mL) and methanol (100 mL) is cooled to -78 °C in a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone. The ozonide is reductively cleaved by the addition of dimethyl sulfide (DMS) (60 mL, 0.82 mol) and the mixture is allowed to warm to room temperature overnight. The solvent is removed under reduced pressure to yield the crude 2,2-dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde.
| Parameter | Value |
| Starting Material | (+)-3-Carene |
| Key Reagents | Ozone, Dimethyl Sulfide |
| Solvent | Dichloromethane/Methanol |
| Temperature | -78 °C |
| Reaction Time | Varies (until completion) |
| Yield | ~90-95% (crude) |
Step 2: Intramolecular Aldol Condensation (Cyclization)
The keto-aldehyde intermediate undergoes an intramolecular aldol condensation to form a bicyclic enone. This cyclization is typically base-catalyzed.
Experimental Protocol:
The crude 2,2-dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde is dissolved in ethanol (500 mL). A solution of sodium hydroxide (20 g, 0.5 mol) in water (100 mL) is added dropwise to the stirred solution at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The mixture is neutralized with hydrochloric acid and the ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (-)-2-acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene. The product can be purified by vacuum distillation.
| Parameter | Value |
| Starting Material | 2,2-Dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde |
| Key Reagents | Sodium Hydroxide |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Yield | ~75-80% |
Step 3: Oxidative Cleavage to (+)-cis-Homocaronic Acid
The bicyclic enone is subjected to a second ozonolysis followed by an oxidative workup to yield (+)-cis-homocaronic acid.
Experimental Protocol:
A solution of (-)-2-acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene (50 g, 0.30 mol) in ethyl acetate (400 mL) is cooled to -78 °C and treated with a stream of ozone until the solution turns blue. The excess ozone is removed by purging with nitrogen. The reaction mixture is then treated with 30% hydrogen peroxide (100 mL, 0.88 mol) and formic acid (50 mL). The mixture is allowed to warm to room temperature and then heated at 50 °C for 2 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic extracts are washed with water, brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated to give (+)-cis-homocaronic acid as a crystalline solid, which can be recrystallized from water.
| Parameter | Value |
| Starting Material | (-)-2-Acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene |
| Key Reagents | Ozone, Hydrogen Peroxide, Formic Acid |
| Solvent | Ethyl Acetate |
| Temperature | -78 °C to 50 °C |
| Reaction Time | ~4 hours |
| Yield | ~60-70% |
Step 4 & 5: Conversion to (+)-trans-Chrysanthemic Acid
The conversion of (+)-cis-homocaronic acid to (+)-trans-chrysanthemic acid is a multi-step process that involves the formation of a lactone, followed by esterification and stereochemical inversion.
Experimental Protocol:
(+)-cis-Homocaronic acid is first converted to its anhydride by treatment with acetic anhydride. The anhydride is then reacted with methylmagnesium iodide to give (-)-dihydrochrysanthemolactone. This lactone is then treated with a strong base, such as sodium ethoxide in ethanol, to open the lactone ring and form the ethyl ester of cis-chrysanthemic acid. Finally, the cis-ester is isomerized to the more stable trans-ester by heating with a catalytic amount of sodium ethoxide. Saponification of the trans-ester with aqueous sodium hydroxide, followed by acidification, yields (+)-trans-chrysanthemic acid.
| Parameter | Value |
| Starting Material | (+)-cis-Homocaronic Acid |
| Key Intermediates | (-)-Dihydrochrysanthemolactone, Ethyl cis-chrysanthemate |
| Key Reagents | Acetic Anhydride, Methylmagnesium Iodide, Sodium Ethoxide, Sodium Hydroxide |
| Overall Yield from Homocaronic Acid | ~40-50% |
Alternative Synthetic Route
An alternative route involves the initial transformation of 3-carene to 4-acetyl-2-carene. This intermediate then undergoes methylation, ozonolysis, and lead tetraacetate oxidation to yield cis-dihydrochrysanthemolactone, which can be further converted to this compound.[1]
Workflow for the Alternative Route
Caption: Alternative synthetic workflow from (+)-3-Carene to (+)-trans-Chrysanthemic Acid.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| 1 | (+)-3-Carene | 2,2-Dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde | 90-95 (crude) |
| 2 | 2,2-Dimethyl-3-(2-oxopropyl)-cyclopropyl-acetaldehyde | (-)-2-Acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene | 75-80 |
| 3 | (-)-2-Acetyl-6,6-dimethyl-bicyclo[3.1.0]-2-hexene | (+)-cis-Homocaronic Acid | 60-70 |
| 4 & 5 | (+)-cis-Homocaronic Acid | (+)-trans-Chrysanthemic Acid | 40-50 |
Conclusion
The synthesis of this compound from (+)-3-carene via ozonolysis represents a viable and stereospecific method for the production of this important industrial chemical. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, agrochemicals, and drug development. Further optimization of reaction conditions and exploration of alternative catalytic systems may lead to even more efficient and sustainable synthetic routes.
References
Total Synthesis Strategies for Chrysanthemic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core total synthesis strategies for chrysanthemic acid, a critical component of pyrethroid insecticides. The document details various synthetic routes, including industrial processes, classic named reactions, and modern asymmetric approaches. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Core Synthetic Strategies and Mechanistic Insights
The total synthesis of this compound, a chiral cyclopropane-containing monoterpenoid, has been a subject of extensive research due to its importance in the agrochemical industry. The primary challenge lies in the stereoselective construction of the cyclopropane ring with the correct relative and absolute stereochemistry. The most biologically active isomer is the (+)-trans-chrysanthemic acid. Various strategies have been developed, ranging from classical methods to modern catalytic asymmetric syntheses.
Industrial Synthesis and Classical Approaches
The industrial production of this compound has historically relied on the cyclopropanation of 2,5-dimethyl-2,4-hexadiene.[1] One of the earliest methods, the Staudinger synthesis , involves the reaction of a diazo compound with an olefin. While historically significant, the use of unstable diazoacetates on an industrial scale presents safety challenges.[2]
The Martel and Huynh synthesis provides a convergent and adaptable route that is suitable for undergraduate laboratory settings and illustrates fundamental organic chemistry principles.[3][4] This multi-step synthesis utilizes readily available starting materials and introduces key techniques such as working under inert atmospheres and vacuum distillation.[3]
Asymmetric Synthesis and Stereoselective Strategies
Modern synthetic efforts have focused on developing highly stereoselective methods to produce enantiomerically pure this compound. Asymmetric cyclopropanation reactions, often catalyzed by transition metals, have proven to be highly effective.
The Aratani catalyst , a chiral salicylaldimine-copper complex, is a key development in the asymmetric synthesis of chrysanthemates.[5] This catalyst facilitates the reaction of a diazoacetate with a diene to produce optically active cyclopropanecarboxylates with high enantioselectivity. The mechanism involves the formation of a chiral copper carbenoid intermediate, which then undergoes cyclopropanation.
Other stereoselective approaches involve the reduction of an intermediate allenic cyclopropane, which can provide high yields of the desired trans-chrysanthemyl alcohol, a precursor to trans-chrysanthemic acid.[6]
Quantitative Data on Synthetic Strategies
The efficiency of various synthetic routes to this compound can be compared based on key metrics such as overall yield, number of steps, and stereoselectivity. The following table summarizes available quantitative data for several notable syntheses.
| Synthesis Strategy | Key Reaction | Number of Steps | Overall Yield (%) | trans:cis Ratio | Enantiomeric Excess (ee %) | Reference |
| Industrial Process (Typical) | Diazoacetate Cyclopropanation | ~2-3 | Moderate to High | Variable, often requires separation | Racemic (requires resolution) | [1][2] |
| Martel and Huynh | Convergent, multi-step | 8 | ~60% (average per step) | Not specified | Racemic | [3] |
| Aratani Asymmetric Synthesis | Copper-Catalyzed Cyclopropanation | ~2-3 | High | High | >90% for (+)-trans isomer | [5] |
| Mills, Murray, and Raphael | Allenic Cyclopropane Reduction | 3 | High | Highly trans-selective | Racemic | |
| Optical Resolution | Diastereomeric Salt Formation | 1 (post-synthesis) | ~40-57% (recovery of desired enantiomer) | 98:2 | ~96% for (+)-trans isomer | [7] |
Detailed Experimental Protocols
Asymmetric Cyclopropanation using an Aratani-type Catalyst
This protocol is a general representation based on the principles of the Aratani synthesis for the asymmetric cyclopropanation to form a this compound ester.
Reaction: Asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate catalyzed by a chiral copper-salicylaldimine complex.
Materials:
-
Chiral salicylaldimine ligand
-
Copper(I) or Copper(II) salt (e.g., Cu(acac)₂, CuOTf)
-
2,5-dimethyl-2,4-hexadiene
-
Alkyl diazoacetate (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve the chiral salicylaldimine ligand and the copper salt in the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to form the chiral copper catalyst complex.
-
Add 2,5-dimethyl-2,4-hexadiene to the reaction mixture.
-
Cool the mixture to the desired reaction temperature (typically between 0 °C and room temperature).
-
Slowly add the alkyl diazoacetate, dissolved in the anhydrous solvent, to the reaction mixture via the dropping funnel over a period of 2-4 hours. Maintain the reaction temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours at the same temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of acetic acid.
-
Filter the reaction mixture through a pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., saponification with NaOH or KOH followed by acidification).[8]
Martel and Huynh Synthesis: Key Cyclopropanation Step
This protocol outlines a key step in the convergent synthesis of this compound as reported by Martel and Huynh, which is often adapted for educational purposes.
Reaction: Base-mediated cyclopropanation.
Materials:
-
Appropriate precursor molecule (e.g., a γ-lactone or a related ester)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Suspend the strong base (e.g., sodium hydride) in the anhydrous solvent.
-
Dissolve the precursor molecule in the anhydrous solvent and add it to the dropping funnel.
-
Slowly add the precursor solution to the base suspension at a controlled temperature (often 0 °C to room temperature).
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours, as determined by TLC monitoring.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude cyclopropanated product.
-
Purify the product by crystallization or column chromatography.
Visualizations of Synthetic Pathways
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
Asymmetric Synthesis Workflow via Aratani Catalyst
Caption: Asymmetric synthesis of (+)-trans-chrysanthemic acid.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of trans-chrysanthemic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Reaction pathway and stereoselectivity of asymmetric synthesis of chrysanthemate with the aratani C1-symmetric salicylaldimine-copper catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stereoselective synthesis of trans-chrysanthemic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US6268525B1 - Process for producing optically active this compound - Google Patents [patents.google.com]
- 8. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Chrysanthemic Acid
These application notes provide detailed methodologies for the quantitative analysis of chrysanthemic acid using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Analytical Methods Overview
This compound and its esters, collectively known as pyrethroids, are widely used as insecticides.[1] Accurate quantification of this compound is crucial for quality control, environmental monitoring, and toxicological studies. The two primary analytical techniques employed for this purpose are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
-
Gas Chromatography (GC): This technique is highly suitable for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is typically required to convert it into a more volatile form, such as a methyl or silyl ester.[2][3][4] GC offers excellent separation of isomers and high sensitivity, especially when coupled with a mass spectrometer.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. Reversed-phase HPLC with a C18 column is commonly used for the analysis of organic acids.[6][7][8] This method allows for the direct analysis of this compound without the need for derivatization, simplifying sample preparation.[9]
Gas Chromatography (GC) Method
Application Note
This GC method is designed for the quantification of this compound in various samples, including technical-grade materials and environmental matrices. The protocol involves a derivatization step to convert this compound into its methyl ester, which is then analyzed by GC-MS. This method provides high sensitivity and selectivity, allowing for the accurate determination of this compound concentration.
Experimental Protocol
1. Sample Preparation (from Soil)
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., acetone:hexane 1:1 v/v).
-
Vortex the mixture for 5 minutes and then sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 2-5) twice more and combine the supernatants.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of toluene for the derivatization step.
2. Derivatization: Esterification with BF₃-Methanol
-
To the 1 mL of sample extract in toluene, add 2 mL of 14% boron trifluoride (BF₃) in methanol.[2]
-
Seal the vial and heat at 60°C for 30 minutes in a heating block.[2]
-
After cooling to room temperature, add 5 mL of saturated sodium chloride solution.
-
Extract the methyl ester of this compound by adding 5 mL of hexane and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Splitless mode, 250°C |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions for this compound methyl ester (e.g., m/z 182, 123, 107) |
Quantitative Data
The following table summarizes representative validation parameters for the GC-MS analysis of organic acids. Specific values for this compound may vary depending on the matrix and instrumentation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/kg |
| Recovery (%) | 85 - 110% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This HPLC method provides a direct and reliable approach for the quantification of this compound in various samples. The method utilizes a reversed-phase C18 column and UV detection, eliminating the need for a derivatization step. This protocol is suitable for routine analysis in quality control and research laboratories.
Experimental Protocol
1. Sample Preparation (from a technical grade sample)
-
Accurately weigh approximately 100 mg of the technical grade this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in methanol and make up to the mark with the same solvent.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
2. HPLC-UV Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Quantitative Data
The following table presents typical validation parameters for the HPLC-UV analysis of organic acids.[6][7][9][10] These values can serve as a benchmark for the quantification of this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Workflow Diagram
References
- 1. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The this compound moiety - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chrysanthemic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of chrysanthemic acid derivatives, key components in the production of synthetic pyrethroids. The document focuses on widely employed catalytic systems, offering comparative data and step-by-step experimental guidance to support research and development in this field.
Introduction to Asymmetric Synthesis of this compound
This compound is a crucial chiral building block for the synthesis of pyrethroids, a major class of insecticides valued for their high efficacy and low mammalian toxicity. The biological activity of pyrethroids is highly dependent on the stereochemistry of the this compound moiety. Therefore, the development of efficient asymmetric syntheses to selectively produce the desired stereoisomers is of significant industrial and academic importance. The most common and effective methods for achieving this are based on the catalytic asymmetric cyclopropanation of a suitable diene with a diazoacetate, employing chiral copper or rhodium catalysts.
Comparative Performance of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield, diastereoselectivity (dr), and enantioselectivity (ee) of the cyclopropanation reaction. Below is a summary of the performance of selected copper and rhodium-based catalytic systems in the synthesis of this compound esters.
Table 1: Copper-Catalyzed Asymmetric Cyclopropanation
| Catalyst/Ligand | Diene | Diazoester | Solvent | Temp. (°C) | Yield (%) | trans:cis ratio | ee (%) (trans) | Reference |
| Cu(I)-Bis(oxazoline) | 2,5-Dimethyl-2,4-hexadiene | tert-Butyl diazoacetate | Dichloromethane | 25 | 92 | 88:12 | 96 | [1][2] |
| Cu(II)-Schiff Base (from (1R,2S)-(+)-cis-1-amino-2-indanol) | Styrene | Ethyl diazoacetate | Dichloromethane | 25 | >95 | 70:30 | >98 | [3] |
| Copper Stearate/Phenylhydrazine | 2,5-Dimethyl-2,4-hexadiene | Ethyl diazoacetate | Not specified | 130 | High | Not specified | Not specified | [1][2] |
Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
| Catalyst | Alkene | Diazoester | Solvent | Temp. (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | Pentane | 25 | 71 | >97:3 | 84 | [4] |
| Rh₂(S-PTAD)₄ | Styrene | tert-Butyl phenyldiazoacetate | Pentane | reflux | 78 | >97:3 | 91 | [4] |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | tert-Butyl phenyldiazoacetate | Pentane | reflux | 78 | >97:3 | 91 | [5] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of key reagents and the catalytic asymmetric cyclopropanation reactions.
Preparation of Ethyl Diazoacetate (EDA)
Ethyl diazoacetate is a key reagent for the cyclopropanation reaction but is also a potentially explosive and toxic compound. It is often prepared in situ or used with great care. The following is a representative procedure for its synthesis.[6][7]
Materials:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Diethyl ether (or dichloromethane)
-
Sodium carbonate (Na₂CO₃) solution, 10%
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve glycine ethyl ester hydrochloride in water.
-
Slowly add a cold aqueous solution of sodium nitrite to the glycine ethyl ester hydrochloride solution while maintaining the temperature below 5 °C.
-
Add cold diethyl ether (or dichloromethane) to the reaction mixture.
-
While stirring vigorously, slowly add 10% sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C. The reaction mixture will turn yellow.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Separate the organic layer. Wash the organic layer with cold 10% sodium carbonate solution until the effervescence ceases, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature (<30 °C).
Caution: Ethyl diazoacetate is explosive and should be handled with extreme care. Do not distill EDA. It is recommended to use the solution directly in the next step.
Protocol 1: Copper-Catalyzed Asymmetric Synthesis of tert-Butyl Chrysanthemate
This protocol is based on the highly efficient cyclopropanation of 2,5-dimethyl-2,4-hexadiene using a chiral copper-bis(oxazoline) catalyst.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
Chiral bis(oxazoline) ligand (e.g., (4R,5S)-4,5-diphenyl-2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole)
-
2,5-Dimethyl-2,4-hexadiene
-
tert-Butyl diazoacetate
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous DCM. Add the copper(I) trifluoromethanesulfonate benzene complex (1.0 mol%) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 2,5-dimethyl-2,4-hexadiene (1.2 equivalents).
-
Diazoester Addition: Slowly add a solution of tert-butyl diazoacetate (1.0 equivalent) in anhydrous DCM to the reaction mixture over a period of 4-6 hours using a syringe pump. Maintain the reaction temperature at 25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the diazoacetate is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the tert-butyl chrysanthemate.[8][9][10]
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of a this compound Ester Derivative
This protocol describes a general procedure for the rhodium-catalyzed asymmetric cyclopropanation of an alkene with a diazoacetate.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%)
-
Alkene (e.g., Styrene, 5.0 equivalents)
-
Diazoester (e.g., Methyl phenyldiazoacetate, 1.0 equivalent)
-
Anhydrous solvent (e.g., pentane or dichloromethane)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dirhodium(II) catalyst in the anhydrous solvent.
-
Add the alkene to the catalyst solution.
-
Diazoester Addition: Slowly add a solution of the diazoester in the anhydrous solvent to the reaction mixture over a period of 4-8 hours using a syringe pump. The reaction temperature is typically maintained at room temperature unless otherwise specified.
-
Reaction Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the diazoester.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired cyclopropane derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle for the copper- and rhodium-catalyzed cyclopropanation reactions and a general experimental workflow.
Diagram 1: Catalytic Cycle of Copper-Catalyzed Asymmetric Cyclopropanation
Caption: Proposed catalytic cycle for copper-catalyzed asymmetric cyclopropanation.
Diagram 2: Catalytic Cycle of Rhodium-Catalyzed Asymmetric Cyclopropanation
Caption: Proposed catalytic cycle for rhodium-catalyzed asymmetric cyclopropanation.[11][12]
Diagram 3: General Experimental Workflow for Asymmetric Cyclopropanation
Caption: A generalized workflow for asymmetric cyclopropanation experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biocatalytic Production of Enantiomerically Pure Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic production of enantiomerically pure chrysanthemic acid, a key intermediate in the synthesis of pyrethroid insecticides. The focus is on two primary biocatalytic strategies: the de novo biosynthesis of trans-chrysanthemic acid and the kinetic resolution of racemic this compound esters using selective enzymes.
Biosynthesis of (+)-trans-Chrysanthemic Acid
The natural biosynthetic pathway of (+)-trans-chrysanthemic acid in plants like Tanacetum cinerariifolium offers a sustainable route for its production. This pathway involves a series of enzymatic conversions starting from the common isoprenoid precursor, dimethylallyl diphosphate (DMAPP).[1][2] The key enzymes in this pathway are chrysanthemyl diphosphate synthase (CDS), an alcohol dehydrogenase (ADH), and an aldehyde dehydrogenase (ALDH).[2][3][4]
The process begins with the condensation of two molecules of DMAPP, catalyzed by CDS, to form chrysanthemyl diphosphate (CDP).[1][2] CDP is then converted to chrysanthemol.[1][2] Subsequently, a two-step oxidation process, catalyzed by ADH and ALDH, yields this compound.[2][3][4] Metabolic engineering efforts have successfully reconstructed this pathway in heterologous hosts, such as tomato fruit, demonstrating the feasibility of producing trans-chrysanthemic acid in engineered organisms.[2][5]
Caption: Biosynthetic pathway of (+)-trans-chrysanthemic acid.
Enzymatic Kinetic Resolution of this compound Esters
Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture.[6][7] This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst, such as an enzyme.[6][7] For this compound, this is typically achieved through the enantioselective hydrolysis or esterification of a racemic mixture of its esters.
Kinetic Resolution via Enantioselective Hydrolysis
In this approach, a hydrolase enzyme selectively hydrolyzes one enantiomer of a this compound ester, leaving the other enantiomer unreacted. Pig Liver Esterase (PLE) is a commonly used enzyme for this purpose, known for its ability to catalyze the asymmetric hydrolysis of a broad range of esters.[8][9][10]
Experimental Protocol: PLE-Catalyzed Hydrolysis of (±)-Ethyl Chrysanthemate
-
Reaction Setup:
-
Prepare a 10 mM phosphate buffer and adjust the pH to 8.0 at 25°C.[11]
-
In a temperature-controlled reaction vessel, suspend (±)-ethyl chrysanthemate in the phosphate buffer. The substrate concentration can be optimized, but a typical starting point is in the range of 10-50 mM.
-
If substrate solubility is an issue, a minimal amount of a water-miscible co-solvent like DMSO or acetone can be added (typically <5% v/v).
-
-
Enzyme Addition:
-
Add Pig Liver Esterase (PLE) to the reaction mixture. The enzyme loading should be determined empirically, but a common starting point is 10-50 mg of crude PLE powder per mmol of substrate.
-
-
Reaction Monitoring:
-
Maintain the pH of the reaction at 8.0 by the controlled addition of a dilute NaOH solution (e.g., 0.1 M) using an automatic titrator. The rate of NaOH consumption is indicative of the reaction progress.
-
Monitor the reaction progress by taking aliquots at regular intervals. Quench the enzymatic reaction in the aliquots by adding a water-miscible organic solvent like acetonitrile and acidifying to stop the enzyme activity.
-
Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining ester and the produced this compound, as well as the conversion percentage.
-
-
Work-up and Product Isolation:
-
When the desired conversion (ideally close to 50%) and high e.e. are achieved, terminate the reaction by acidifying the mixture to pH 2-3 with dilute HCl.
-
Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
The organic phase will contain the unreacted this compound ester, while the acidified aqueous phase will contain the produced this compound. For improved recovery, the aqueous phase can be further extracted.
-
Separate the ester and the acid using standard techniques like liquid-liquid extraction or column chromatography. The this compound can be isolated from the aqueous phase after extraction and solvent evaporation.
-
Caption: Workflow for enzymatic kinetic resolution via hydrolysis.
Kinetic Resolution via Enantioselective Esterification or Transesterification
This method involves the selective esterification of one enantiomer of this compound with an alcohol, or the transesterification of a this compound ester with a different alcohol. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for these reactions in organic solvents.[12]
Experimental Protocol: CALB-Catalyzed Esterification of (±)-Chrysanthemic Acid
-
Reaction Setup:
-
In a dry reaction vessel, dissolve (±)-chrysanthemic acid and an alcohol (e.g., n-butanol, 1.1-1.5 equivalents) in a suitable organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether).
-
The reaction is typically performed under anhydrous or nearly anhydrous conditions to favor esterification over hydrolysis. Molecular sieves can be added to remove any residual water.
-
-
Enzyme Addition:
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435). A typical enzyme loading is 10-100 mg per mmol of the limiting reactant.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature, generally between 30-60°C, with constant stirring or shaking.
-
-
Reaction Monitoring:
-
Monitor the progress of the esterification by taking aliquots at regular intervals.
-
Analyze the samples by chiral HPLC or GC to determine the e.e. of the remaining this compound and the produced ester, as well as the overall conversion.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached (approaching 50%), filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
The filtrate contains the unreacted this compound and the newly formed ester.
-
Separate the acid and the ester by extraction with an aqueous base (e.g., NaHCO3 solution). The this compound will be deprotonated and move to the aqueous phase, while the ester remains in the organic phase.
-
Acidify the aqueous phase and extract with an organic solvent to recover the enantioenriched this compound.
-
Evaporate the solvent from the organic phase to obtain the enantioenriched this compound ester.
-
Caption: Workflow for enzymatic kinetic resolution via esterification.
Quantitative Data
The efficiency of enzymatic kinetic resolution is typically evaluated based on the conversion rate and the enantiomeric excess of both the product and the remaining substrate. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E-value).
Table 1: Lipase-Catalyzed Resolution of this compound Derivatives and Analogs
| Enzyme | Substrate | Reaction Type | Solvent | Temp. (°C) | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | E-value | Reference |
| Pseudomonas cepacia Lipase | Ethyl 3-phenylbutanoate | Hydrolysis | Toluene/Water | RT | ~50 | 97 (S)-acid | 98 (R)-ester | >200 | [13] |
| Alcaligenes sp. Lipase | Ethyl 3-phenylbutanoate | Hydrolysis | Toluene/Water | RT | ~50 | 97 (S)-acid | 98 (R)-ester | >200 | [13] |
| Candida antarctica Lipase A | Aromatic MBH Adducts | Transesterification | THF | RT | 22 | 93 | - | 36 | [14] |
| Novozym 435 (CALB) | rac-Indanyl acetate | Hydrolysis | Phosphate buffer | 25 | - | >99 | - | >200 | [12] |
| Candida rugosa Lipase | Dimethyl butyryloxyphosphonate | Hydrolysis | Phosphate buffer/DIPE/Hexane | RT | ~50 | >98 | - | - | [15] |
Note: Data for this compound itself is limited in readily available literature; therefore, data for structurally related compounds are included to demonstrate the utility of these enzymes.
Table 2: PLE-Catalyzed Hydrolysis of Various Esters
| Substrate | Co-solvent | pH | Temp. (°C) | Product e.e. (%) | Configuration | Reference |
| Dimethyl glutarates | None | 8.0 | 20 | >95 | (S) | [16] |
| Dimethyl 3-methylglutarate | 10% Acetone | 8.0 | 20 | 89 | (S) | [16] |
| Dimethyl cis-1,2-cyclohexanedicarboxylate | 20% Acetone | 8.0 | 20 | 88 | (1R, 2S) | [16] |
| Aromatic MBH acetates | Phosphate buffer | 7.0 | RT | up to 98 | - | [14] |
References
- 1. researchgate.net [researchgate.net]
- 2. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic hydrolysis and synthesis of this compound esters | TU Delft Repository [repository.tudelft.nl]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Chrysanthemic Acid as a Chiral Resolving Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by conventional methods like fractional crystallization.
Chrysanthemic acid, a chiral carboxylic acid naturally occurring in pyrethrin esters, presents itself as a valuable resolving agent for racemic amines. Its rigid cyclopropane structure and the presence of a carboxylic acid moiety allow for the formation of diastereomeric salts with chiral amines. The choice of the specific enantiomer of this compound—either (+)- or (-)-chrysanthemic acid—will determine which enantiomer of the amine is preferentially precipitated. This application note provides a detailed, representative protocol for the chiral resolution of a generic racemic primary amine using (+)-chrysanthemic acid.
Principle of Chiral Resolution
The fundamental principle behind this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, the reaction of a racemic amine, (R/S)-amine, with an enantiopurified chiral acid, such as (+)-chrysanthemic acid, results in the formation of two diastereomeric salts: [(R)-amine-(+)-chrysanthemate] and [(S)-amine-(+)-chrysanthemate]. These diastereomers possess distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequently, the resolved amine enantiomer can be liberated from the diastereomeric salt by treatment with a base.
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following is a representative protocol for the chiral resolution of a racemic primary amine using (+)-chrysanthemic acid. Note: This is a generalized procedure and may require optimization for specific amines, particularly concerning the choice of solvent, temperature, and stoichiometry to achieve optimal separation and yield.
Materials and Equipment
-
Racemic amine
-
(+)-trans-Chrysanthemic acid
-
Solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) for salt formation (optional, for analysis)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess (ee%)
Step 1: Formation and Crystallization of Diastereomeric Salts
-
Dissolution: In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating and stirring. The choice of solvent is critical and should be determined through preliminary screening to find a system where the diastereomeric salts exhibit a significant solubility difference.
-
Addition of Resolving Agent: In a separate flask, dissolve (+)-trans-chrysanthemic acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. Slowly add the solution of the resolving agent to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Step 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add an aqueous solution of sodium hydroxide (e.g., 2 M) dropwise with stirring until the pH of the solution is basic (pH > 11). This will neutralize the this compound and liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the enantiomerically enriched amine.
Step 3: Recovery of the Resolving Agent
-
The aqueous layer from the extraction, containing the sodium salt of this compound, can be acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The precipitated this compound can then be recovered by filtration, washed with cold water, and dried, allowing for its reuse.
Step 4: Determination of Enantiomeric Excess
The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines, often after derivatization with a chiral derivatizing agent.
-
Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often correlated with the enantiomeric excess.
Data Presentation
The following table presents hypothetical yet realistic data for the chiral resolution of a representative racemic amine with (+)-trans-chrysanthemic acid. This data is for illustrative purposes to demonstrate the expected outcomes of the resolution process.
| Parameter | Value |
| Racemic Amine Input | 10.0 g |
| (+)-Chrysanthemic Acid Input | 7.5 g (0.9 eq) |
| Yield of Diastereomeric Salt | 8.5 g |
| Yield of Resolved Amine | 4.2 g (42% of initial racemic mixture) |
| Enantiomeric Excess (ee%) of Resolved Amine | >95% |
| Optical Rotation of Resolved Amine | [α]²⁰D = +X.X° (c=1, solvent) |
| Yield of Recovered this compound | 6.8 g (91%) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol.
Application Notes and Protocols for Chrysanthemic Acid Esterification in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic pyrethroids are a major class of insecticides widely used in agriculture, public health, and veterinary applications due to their high efficacy against a broad spectrum of insects and relatively low mammalian toxicity.[1][2] The core chemical structure of most pyrethroids consists of an ester formed between a cyclopropanecarboxylic acid, most notably chrysanthemic acid, and a specific alcohol moiety.[1][3] The esterification of this compound is therefore a critical step in the synthesis of these economically important compounds. This document provides detailed protocols and quantitative data for the esterification of this compound, intended to guide researchers in the synthesis of novel pyrethroid insecticides.
Natural pyrethrins, extracted from the chrysanthemum flower (Chrysanthemum cinerariaefolium), are the inspiration for synthetic pyrethroids.[1][2] These natural insecticides are esters of this compound or the closely related pyrethroic acid with one of three keto-alcohols: pyrethrolone, cinerolone, or jasmolone.[4][5] Synthetic pyrethroids often retain the this compound core while incorporating more photostable alcohol components, leading to enhanced environmental persistence and insecticidal activity.[1][3]
Key Esterification Strategies
The primary method for synthesizing pyrethroid esters from this compound involves the conversion of the carboxylic acid to a more reactive acylating agent, typically an acid chloride, followed by reaction with the desired alcohol. This two-step process is highly efficient and widely applicable.
1. Formation of Chrysanthemoyl Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce chrysanthemoyl chloride. This intermediate is highly reactive and is typically used immediately in the subsequent esterification step.
2. Esterification with an Alcohol: The chrysanthemoyl chloride is then reacted with the desired alcohol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Quantitative Data on this compound Esterification
The following table summarizes quantitative data from representative esterification protocols for the synthesis of pyrethroid insecticides.
| This compound Derivative | Alcohol Moiety | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Chrysanthemoyl chloride | S-allethrolone | Pyridine | CH₂Cl₂ | Room Temperature | Not specified | [6] |
| Chrysanthemoyl chloride | Eugenol derivative | Nucleophilic substitution | Not specified | Not specified | 63% | [7] |
| Chrysanthemoyl chloride | Various substituted alcohols | Pyridine | CH₂Cl₂ | Room Temperature | 77-85% | [7] |
| Ethyl chrysanthemate (from ethyl diazoacetate) | - | Copper catalyst | - | 50°C | 86.0% | [8] |
Detailed Experimental Protocol: Synthesis of a this compound Ester via the Acid Chloride Method
This protocol describes a general procedure for the esterification of this compound with an alcohol via the chrysanthemoyl chloride intermediate.
Materials:
-
(1R)-trans-Chrysanthemic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine
-
The desired alcohol (e.g., 3-phenoxybenzyl alcohol)
-
1.5 N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Preparation of Chrysanthemoyl Chloride [2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of thionyl chloride.
-
Stir the solution at 50-60°C for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude chrysanthemoyl chloride is obtained as an oily residue and is used directly in the next step without further purification.
Step 2: Esterification [2]
-
In a separate flask, dissolve the desired alcohol (1 mmol) and pyridine (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution in an ice bath and stir.
-
Dissolve the crude chrysanthemoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) and add it dropwise to the alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl.
-
Transfer the mixture to a separatory funnel and partition with water (30 mL).
-
Separate the organic layer and wash it sequentially with water and brine (3 x 30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent on a rotary evaporator to obtain the crude ester.
Step 3: Purification [2]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound ester.
Workflow and Logic Diagrams
The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound esters.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. asianpubs.org [asianpubs.org]
- 3. airus.unisalento.it [airus.unisalento.it]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6268525B1 - Process for producing optically active this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Industrial Synthesis of Chrysanthemic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the industrial synthesis processes for chrysanthemic acid and its subsequent conversion into various pyrethroid esters, a critical class of synthetic insecticides.
Introduction
This compound is an organic compound that forms the acidic core of pyrethrins, natural insecticides found in chrysanthemum flowers.[1][2] Synthetic pyrethroids, esters of this compound and its analogs, are widely used in commercial agriculture and public health due to their high insecticidal activity, enhanced stability, and relatively low toxicity to mammals and birds.[2] The industrial synthesis of these esters is a cornerstone of modern agrochemical production. Key pyrethroids derived from this compound include allethrin, phenothrin, resmethrin, and tetramethrin.[3] More complex and potent pyrethroids like deltamethrin and cyhalothrin are derived from halogenated analogs of this compound.[4][5][6]
The synthesis can be broadly divided into two major stages:
-
Synthesis of the this compound Core: Production of the fundamental cyclopropane carboxylic acid structure.
-
Esterification: Coupling the acid core with a specific alcohol moiety to produce the target pyrethroid ester.
Industrial Synthesis of this compound
The most established industrial method for synthesizing the this compound backbone is the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate, typically followed by hydrolysis.[1][7] This process yields a mixture of cis and trans isomers, which may require separation as the insecticidal activity of the final esters often depends on specific stereochemistry.[8]
The reaction involves the addition of a carbene, generated from ethyl diazoacetate in the presence of a catalyst, across one of the double bonds of 2,5-dimethyl-2,4-hexadiene.
This protocol describes the synthesis of the ethyl ester of this compound via cyclopropanation.
Materials:
-
2,5-Dimethyl-2,4-hexadiene
-
Ethyl diazoacetate
-
Anhydrous copper(II) sulfate or other copper-based catalyst[9]
-
Anhydrous solvent (e.g., toluene or hexane)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
To the flask, add 2,5-dimethyl-2,4-hexadiene and a catalytic amount of the copper catalyst in the chosen solvent.
-
Heat the mixture to reflux (temperature depends on the solvent, e.g., ~110°C for toluene).
-
Add ethyl diazoacetate dropwise from the dropping funnel to the refluxing mixture over a period of 2-3 hours. Caution: Ethyl diazoacetate is unstable and potentially explosive; handle with extreme care.[8]
-
After the addition is complete, continue refluxing for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ethyl chrysanthemate can be purified by vacuum distillation to yield a mixture of cis and trans isomers.
| Parameter | Value / Condition | Reference |
| Reactants | 2,5-Dimethyl-2,4-hexadiene, Ethyl Diazoacetate | [8] |
| Catalyst | Copper-based (e.g., Copper Salicylaldimine) | [9] |
| Solvent | Toluene or Hexane | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 3-5 hours | [2] |
| Workup | Filtration, Aqueous Wash, Drying | [2] |
| Purification | Vacuum Distillation | [2] |
Synthesis of Pyrethroid Esters
The final step in producing synthetic pyrethroids is the esterification of this compound (or its activated form) with a specific alcohol. Many industrial processes utilize a transesterification reaction starting from a simple this compound ester, such as the ethyl ester produced above.[7] Alternatively, this compound can be converted to its more reactive acid chloride.
This is a common and versatile laboratory and industrial method for creating esters from various alcohols.
This protocol details the synthesis of a this compound ester from chrysanthemoyl chloride and a target alcohol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Target alcohol (e.g., 3-phenoxybenzyl alcohol for Permethrin, Allethrolone for Allethrin)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Hydrochloric acid (1.5 N aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser and gas outlet
-
Stirring plate with heating capability
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
Procedure: Part A: Preparation of Chrysanthemoyl Chloride [2]
-
In a round-bottom flask, combine this compound with an excess of thionyl chloride.
-
Stir the solution at 50-60°C for 4 hours. A gas outlet should be used to vent HCl and SO₂ gas to a scrubber.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield crude chrysanthemoyl chloride. This is often used directly in the next step without further purification.
Part B: Esterification [2]
-
In a separate flask, dissolve the target alcohol (1 mmol) and anhydrous pyridine (1.1 mmol) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve the crude chrysanthemoyl chloride (1.1 mmol) in a small amount of anhydrous DCM and add it dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding 1.5 N aqueous HCl.
-
Transfer the mixture to a separatory funnel and partition with water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to afford the crude product.
-
Purify the crude ester by flash column chromatography on silica gel.
| Parameter | Value / Condition | Reference |
| Acid Activation | Thionyl Chloride (SOCl₂) | [2] |
| Activation Temp. | 50-60 °C | [2] |
| Activation Time | 4 hours | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [2] |
| Base | Pyridine | [2] |
| Esterification Temp. | 0 °C to Room Temperature | [2] |
| Workup | Acidic Wash, Brine Wash, Drying | [2] |
| Purification | Flash Column Chromatography | [2] |
Synthesis of Advanced Pyrethroids: The Case of Cyhalothrin
Advanced pyrethroids like lambda-cyhalothrin are not derived from this compound itself but from a halogenated analog, specifically 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid.[10] The synthesis involves the esterification of this acid chloride with alpha-cyano-3-phenoxybenzyl alcohol.[10] A key industrial challenge is controlling the stereochemistry, as there are multiple chiral centers. The industrial process for lambda-cyhalothrin involves the crystallization of the most active pair of enantiomers from a mixture, with the less active pair being recycled.[11]
The industrial synthesis of lambda-cyhalothrin often starts with a mixture of cyhalothrin isomers and uses a process of epimerization to enrich the desired isomer, which is then isolated by crystallization.
This protocol is an outline based on industrial process descriptions for enriching lambda-cyhalothrin.[12]
Materials:
-
cis-Cyhalothrin isomer mixture
-
n-Hexane
-
Diisopropylamine (base)
-
Isopropylamine (co-base)
-
Pure lambda-cyhalothrin (for seeding)
Equipment:
-
Jacketed reactor capable of cooling to -20°C
-
Stirrer
-
Filtration unit
Procedure:
-
Charge a reactor with n-Hexane and the cis-cyhalothrin isomer mixture.
-
Stir and cool the reaction mass to between -5°C and -10°C.
-
Add the base (diisopropylamine) and co-base (isopropylamine) to catalyze the epimerization at the alpha-cyano carbon.
-
Further cool the reaction mass to -20°C.
-
After stirring for approximately 30 minutes, seed the mixture with a small amount of pure lambda-cyhalothrin to induce crystallization of the desired isomer pair.
-
Maintain the low temperature and continue stirring to allow the crystallization to proceed as the equilibrium shifts.
-
The solid product is isolated by filtration, washed, and dried to yield high-purity lambda-cyhalothrin.
-
The filtrate, containing the less active isomers, can be recycled back into the epimerization process.[11]
| Parameter | Value / Condition | Reference |
| Starting Material | cis-Cyhalothrin Isomer Mixture | [12] |
| Solvent | n-Hexane | [12] |
| Base / Co-Base | Diisopropylamine / Isopropylamine | [12] |
| Temperature | -5°C to -20°C | [12] |
| Key Step | Seeding with pure product | [12] |
| Outcome | Selective crystallization of desired isomer | [11][12] |
| By-product | Filtrate containing other isomers for recycling | [11] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Inspired by flowers: synthetic routes to scalemic deltamethrinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 8. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 11. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 12. A Process For The Preparation Of Lambda Cyhalothrin With High Purity [quickcompany.in]
Application Notes and Protocols for the Cyclopropanation Reaction to Form Chrysanthemic Acid
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chrysanthemic acid and its esters via cyclopropanation reactions. This compound is a key component of pyrethroids, a major class of synthetic insecticides. The core of its synthesis lies in the stereoselective formation of a cyclopropane ring. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of established methods, including copper- and rhodium-catalyzed cyclopropanations from diazoacetates and the Simmons-Smith reaction. Detailed, step-by-step protocols for key experiments are provided, along with a comparative analysis of catalyst performance.
Introduction
This compound, 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic acid, is a naturally occurring compound and a vital precursor to synthetic pyrethroid insecticides. The biological activity of pyrethroids is highly dependent on the stereochemistry of the this compound moiety, with the (+)-trans isomer typically exhibiting the highest insecticidal potency. Consequently, the development of stereoselective methods for the synthesis of this compound is of significant importance.
The primary route to the chrysanthemate core involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene. This reaction is most commonly achieved through the metal-catalyzed decomposition of an alkyl diazoacetate. Chiral copper and rhodium complexes are prominent catalysts that can induce high levels of diastereoselectivity and enantioselectivity, favoring the desired (+)-trans isomer. An alternative approach is the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid.
This document outlines the theoretical basis of these reactions, provides detailed experimental procedures, and presents a comparative summary of catalyst performance to aid researchers in selecting the most suitable method for their synthetic goals.
Reaction Mechanisms and Key Considerations
The formation of the cyclopropane ring in this compound synthesis is a critical step that dictates the stereochemical outcome of the final product. The two primary catalytic approaches, copper/rhodium-catalyzed decomposition of diazo compounds and the Simmons-Smith reaction, proceed through distinct mechanisms.
Copper- and Rhodium-Catalyzed Cyclopropanation
This is the most widely adopted method for industrial-scale synthesis of chrysanthemate esters. The reaction involves a metal-catalyzed decomposition of an alkyl diazoacetate in the presence of 2,5-dimethyl-2,4-hexadiene.
The generally accepted mechanism involves the following key steps:
-
Formation of a Metal Carbene: The diazoacetate reacts with the metal catalyst (Cu(I) or Rh(II)) to form a highly reactive metal-carbene intermediate, with the concomitant release of nitrogen gas.
-
Cyclopropanation: The metal carbene then transfers the carbene moiety to the alkene (2,5-dimethyl-2,4-hexadiene) in a concerted or stepwise fashion to form the cyclopropane ring.
The choice of the metal and the chiral ligand coordinated to it is crucial in controlling the stereoselectivity of the reaction. Chiral ligands create a chiral environment around the metal center, which directs the approach of the alkene and the carbene transfer, leading to the preferential formation of one enantiomer and diastereomer over the others. The bulkiness of the ester group on the diazoacetate can also influence the trans/cis ratio of the product.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a versatile method for the stereospecific synthesis of cyclopropanes from alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.
The key features of the Simmons-Smith reaction are:
-
Stereospecificity: The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-disubstituted cyclopropane.
-
Concerted Mechanism: The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the double bond from the same face.
For the synthesis of this compound derivatives, the Simmons-Smith reaction offers an alternative to the metal-catalyzed decomposition of diazo compounds, particularly when avoiding the handling of potentially explosive diazo reagents is desired.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the cyclopropanation reaction. The following table summarizes representative data for different catalytic systems used in the synthesis of this compound esters.
| Catalyst System | Diazo Reagent | Solvent | Temp. (°C) | Yield (%) | trans:cis Ratio | ee (%) (trans) | Reference |
| Copper-Bisoxazoline Complex | tert-Butyl diazoacetate | Not Specified | Not Specified | Not Specified | 87:13 | 96 | [1] |
| Copper Stearate / Phenylhydrazine | Ethyl diazoacetate | 1,2-Dichloroethane | 130 | High | Not Specified | Not Specified | [2] |
| Rh₂(S-pPhTPCP)₄ | Donor/Acceptor Carbene | CH₂Cl₂ | Not Specified | High | >10:1 | 99 | [3] |
Note: The data presented is for illustrative purposes and may vary depending on the specific reaction conditions. Researchers are encouraged to consult the original literature for detailed information.
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene
This protocol is based on a representative copper-catalyzed asymmetric cyclopropanation using a chiral bisoxazoline ligand.
Materials:
-
Chiral copper(I)-bisoxazoline complex (e.g., prepared from Cu(OTf)₂ and the desired bisoxazoline ligand)
-
2,5-Dimethyl-2,4-hexadiene
-
tert-Butyl diazoacetate
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral copper(I)-bisoxazoline catalyst (typically 1-2 mol%).
-
Add anhydrous solvent to dissolve the catalyst.
-
Add 2,5-dimethyl-2,4-hexadiene (typically 1.2-2 equivalents) to the reaction mixture.
-
Prepare a solution of tert-butyl diazoacetate (1 equivalent) in the anhydrous solvent.
-
Slowly add the tert-butyl diazoacetate solution to the reaction mixture at the desired temperature (often room temperature or slightly elevated) over a period of several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Monitor the reaction progress by TLC or GC until the diazo compound is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the tert-butyl chrysanthemate.
-
The ester can be hydrolyzed to this compound by standard procedures (e.g., using KOH in methanol/water).[4]
Protocol 2: Rhodium-Catalyzed Diastereoselective Cyclopropanation
This protocol provides a general procedure for a rhodium-catalyzed cyclopropanation, which can be adapted for the synthesis of this compound esters.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium(II) carboxylate like Rh₂(S-pPhTPCP)₄)
-
2,5-Dimethyl-2,4-hexadiene
-
Ethyl diazoacetate
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the dirhodium(II) catalyst (typically 0.5-1 mol%) in anhydrous DCM.
-
Add 2,5-dimethyl-2,4-hexadiene (1.2-2 equivalents) to the catalyst solution.
-
Prepare a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM.
-
Slowly add the ethyl diazoacetate solution to the reaction mixture at room temperature over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, concentrate the solvent in vacuo.
-
Purify the resulting ethyl chrysanthemate by flash column chromatography on silica gel or by distillation under reduced pressure.[4]
Visualizations
Logical Relationship of Key Reaction Components
Caption: Relationship of reactants and catalysts to the final product.
General Experimental Workflow for Catalytic Cyclopropanation
Caption: A typical workflow for catalyzed cyclopropanation reactions.
Conclusion
The synthesis of this compound via cyclopropanation is a well-established and versatile reaction with several effective protocols available to researchers. The choice between copper- and rhodium-based catalysts, along with the selection of appropriate chiral ligands, allows for a high degree of control over the stereochemical outcome of the reaction. The protocols and data presented in this document provide a solid foundation for the successful synthesis of this compound and its derivatives in a laboratory setting. Careful consideration of the reaction mechanism and adherence to safe handling practices for diazo compounds are essential for achieving optimal results.
References
- 1. Asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene by copper catalysts bearing new bisoxazoline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chrysanthemic Acid as a Versatile Chiral Building Block in Organic Synthesis
Introduction
Chrysanthemic acid is a naturally occurring monoterpenoid and a fundamental component of pyrethrins, a class of insecticides with low mammalian toxicity.[1][2] Its structure features a substituted cyclopropane ring, which is responsible for the biological activity of its ester derivatives. The most significant stereoisomer for insecticidal activity is the (1R,3R)- or (+)-trans-chrysanthemic acid, which is the acidic component of the natural insecticide pyrethrin I.[2][3] Due to its chiral nature and unique cyclopropane scaffold, this compound serves as a valuable and widely used building block in the synthesis of synthetic pyrethroids, a major class of commercial insecticides, as well as in the development of novel bioactive molecules.[4][5][6]
This document provides an overview of the key applications of this compound in organic synthesis, with a focus on the preparation of pyrethroid insecticides. Detailed experimental protocols for core transformations and quantitative data on representative reactions are presented to aid researchers in the practical application of this versatile starting material.
Key Application: Synthesis of Pyrethroid Insecticides
The primary application of this compound is in the synthesis of pyrethroids.[3][4] The general strategy involves the esterification of this compound, or its more reactive acid chloride derivative, with a variety of alcohols. This modular approach allows for the generation of a vast library of pyrethroid analogs with tailored properties, such as enhanced stability, potency, and target specificity.[1][5]
The synthesis of these potent neurotoxins for insects typically begins with the conversion of this compound to its corresponding acid chloride, which is then reacted with the desired alcohol moiety to form the final ester product.[1][7]
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 4. airus.unisalento.it [airus.unisalento.it]
- 5. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. exsyncorp.com [exsyncorp.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chrysanthemic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly low yields, encountered during the synthesis of chrysanthemic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, impure starting materials, side reactions, and inefficient purification. In biosynthetic routes, low enzyme activity or inefficient precursor supply can be the cause. For chemical syntheses, the stability of reagents like ethyl diazoacetate can be a critical factor, and its decomposition can lead to significantly lower yields[1].
Q2: How critical is the stereochemistry of the reactants and products?
A2: The stereochemistry is crucial as different stereoisomers of this compound exhibit varying insecticidal activities[1]. For instance, (1R,3R)-(+)-trans-chrysanthemic acid is a key component of the natural insecticide pyrethrin I[2]. The synthesis method employed will determine the isomeric ratio (cis/trans) of the product, which can significantly impact the overall yield of the desired active isomer. Some synthetic routes are designed to be stereoselective to maximize the yield of a specific isomer[3][4].
Q3: Can the choice of solvent significantly impact the reaction yield?
A3: Yes, the solvent can play a critical role in the reaction's success. For example, in certain organomagnesium-based syntheses, the use of highly basic and polar solvents like tetrahydrofuran (THF) favors the formation of the desired this compound precursor, while less polar solvents like diethyl ether can lead to a higher proportion of isomeric byproducts[1].
Q4: Are there any known side reactions that I should be aware of?
A4: Yes, side reactions are a common cause of low yields. In syntheses involving cyclopropanation with diazo compounds, dimerization of the diazo compound or insertions into C-H bonds of the solvent or starting materials can occur. In biosynthetic pathways, the intermediate chrysanthemol can be converted to other compounds if the subsequent enzymatic steps are not efficient[5]. Additionally, photodecomposition can lead to isomerization of the cyclopropane ring and the formation of various carboxylic acids[6].
Troubleshooting Guide
Issue 1: Low Yield in Chemical Synthesis (e.g., via Cyclopropanation)
Q: My cyclopropanation reaction to form the this compound core is giving a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in cyclopropanation are common and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Quality:
-
Diazo Compound Instability: If you are using a diazoacetate, ensure it is fresh and has been handled correctly. Diazo compounds can be unstable and hazardous[1]. Consider preparing it fresh if possible.
-
Starting Material Purity: Verify the purity of your diene (e.g., 2,5-dimethyl-2,4-hexadiene) and other reagents. Impurities can interfere with the catalyst or the reaction itself.
-
-
Reaction Conditions:
-
Temperature Control: Many cyclopropanation reactions are sensitive to temperature. Running the reaction at a suboptimal temperature can lead to side reactions or decomposition of the catalyst or reagents. Experiment with a range of temperatures to find the optimal condition.
-
Catalyst Activity: If using a catalyst (e.g., rhodium or copper-based), ensure it is active. Consider using a fresh batch of catalyst or a different type of catalyst. Some studies have compared different catalysts for similar reactions which can provide insights[7].
-
Solvent Choice: The solvent can influence the reaction outcome. Ensure the solvent is anhydrous and appropriate for the reaction. As noted, solvent polarity can affect product distribution[1].
-
-
Work-up and Purification:
-
Product Loss during Extraction: this compound and its esters can have some water solubility. Ensure you are using the appropriate solvent and number of extractions to minimize loss.
-
Decomposition on Silica Gel: Some isomers of this compound or its derivatives can be sensitive to the acidic nature of silica gel during column chromatography. Consider using deactivated silica or an alternative purification method.
-
Issue 2: Inefficient Biosynthesis of this compound
Q: I am trying to produce this compound in a microbial or plant system, but the titers are very low. What are the likely bottlenecks and how can I optimize the production?
A: Low titers in biosynthetic systems are often due to metabolic imbalances or inefficient enzymes. Here’s a troubleshooting workflow:
-
Precursor Supply:
-
DMAPP Availability: this compound biosynthesis starts from dimethylallyl diphosphate (DMAPP)[2][8]. Ensure that your host organism has a sufficient supply of this precursor. Overexpression of genes in the upstream mevalonate (MVA) or MEP pathway can boost DMAPP levels.
-
Competing Pathways: DMAPP is a precursor for many other compounds. Consider down-regulating competing pathways to channel more DMAPP towards this compound synthesis.
-
-
Enzyme Activity and Expression:
-
Codon Optimization: Ensure the genes for the biosynthetic pathway enzymes (e.g., chrysanthemyl diphosphate synthase (CDS), alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH)) are codon-optimized for your expression host[5].
-
Promoter Strength: Use strong, inducible promoters to control the expression of your pathway genes.
-
Enzyme Kinetics: The native enzymes may not be optimal for your host. Consider enzyme engineering or screening for more efficient homologs. For example, the conversion of chrysanthemol to this compound involves two oxidation steps, and the efficiency of the ADH and ALDH enzymes is critical[5][9].
-
-
Toxicity and Product Sequestration:
-
Intermediate Toxicity: Accumulation of intermediates like chrysanthemol or chrysanthemal could be toxic to the cells. Ensure a balanced expression of all pathway enzymes.
-
Product Export/Sequestration: Consider engineering your host to export the final product or sequester it in a way that minimizes toxicity.
-
Data Presentation
Table 1: Comparison of Reported Yields for Various this compound Synthesis Methods
| Synthesis Method/Step | Starting Material | Product | Reported Yield (%) | Reference |
| Racemic Synthesis (Hydrolysis Step) | Mixture of cis/trans esters | Racemic dimethyl this compound | 89% | [10] |
| cis-Isomer Synthesis (Overall) | 2,2-dimethyl dimedone | cis-Chrysanthemic acid | 87% (final step) | [10] |
| Esterification | This compound chloride | Furan-based pyrethroid | 77-85% | [10] |
| Chiral Synthesis (Overall) | Optically pure caronaldehydate | Chiral pyrethroid | 41% | [10] |
| Biosynthesis in Tomato (Overall) | DMAPP (endogenous) | trans-Chrysanthemic acid | 2.3–7.0 μg/g fresh weight | [5] |
| Optimized Biosynthesis in Tomato | DMAPP (endogenous) | trans-Chrysanthemic acid | up to 67.1 μg/g fresh weight | [5] |
Experimental Protocols
Protocol: Synthesis of (±)-trans-Chrysanthemic Acid via Diazoacetoacetic Ester
This protocol is a generalized representation based on classical synthesis routes. Caution: Ethyl diazoacetate is explosive and toxic. This reaction should be carried out in a fume hood with appropriate safety precautions.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place a solution of 2,5-dimethyl-2,4-hexadiene in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a copper or rhodium-based catalyst (e.g., copper(II) sulfate or rhodium(II) acetate dimer) to the solution.
-
-
Cyclopropanation:
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly below). The addition should be slow to control the evolution of nitrogen gas.
-
Stir the reaction mixture for several hours or until the reaction is complete (monitored by TLC or GC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl chrysanthemate.
-
-
Hydrolysis:
-
To the crude ethyl chrysanthemate, add a solution of potassium hydroxide in ethanol or a mixture of ethanol and water.
-
Reflux the mixture for several hours to hydrolyze the ester.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
-
Purification:
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
The crude product can be purified by recrystallization or distillation to yield (±)-trans-chrysanthemic acid. The cis and trans isomers can often be separated by fractional crystallization[10].
-
Mandatory Visualization
Caption: A generalized workflow for troubleshooting low yields in chemical synthesis.
Caption: Simplified biosynthetic pathway of trans-chrysanthemic acid from DMAPP.
References
- 1. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selected regiocontrolled transformations applied to the synthesis of (1S)-cis-chrysanthemic acid from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chrysanthemic Acid Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of chrysanthemic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The two most prevalent methods for the esterification of this compound are the Fischer-Speier Esterification and the Steglich Esterification.
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between this compound and an alcohol. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically performed with an excess of the alcohol, which often serves as the solvent, and may involve the removal of water to drive the equilibrium towards the ester product.[1][2]
-
Steglich Esterification: This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under milder, neutral conditions. This method is particularly useful for substrates that are sensitive to strong acids.[1]
Q2: What are the common side reactions observed during the esterification of this compound?
A2: Several side reactions can occur during the esterification of this compound, leading to impurities and reduced yields. These include:
-
Addition of Alcohol to the Isobutenyl Group: Under acidic conditions (e.g., Fischer esterification), the alcohol can add across the double bond of the isobutenyl side chain. For instance, when using methanol as the alcohol and sulfuric acid as the catalyst, methyl δ-methoxydihydro-chrysanthemates can be formed as byproducts.[3]
-
Cyclopropane Ring Rearrangements and Cleavage: The strained cyclopropane ring of this compound is susceptible to opening and rearrangement under acidic and/or thermal stress, leading to a variety of byproducts.
-
Epimerization: The stereochemistry at the C1 and C3 positions of the cyclopropane ring can be altered during the reaction, leading to a mixture of cis and trans isomers.
-
Lactonization: Intramolecular cyclization can occur, leading to the formation of lactones.
-
N-acylurea Formation (in Steglich Esterification): A common side reaction when using DCC is the rearrangement of the O-acylisourea intermediate to a more stable N-acylurea, which is unreactive towards the alcohol. The use of DMAP as a catalyst helps to minimize this side reaction.
Q3: How can I monitor the progress of my this compound esterification reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting materials (this compound and the alcohol), the formation of the more nonpolar ester product and the consumption of the starting materials can be visualized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture, allowing for the identification and quantification of the desired ester and any side products.[5][6][7]
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Ester
| Potential Cause | Suggested Solution |
| Incomplete Reaction (Fischer Esterification) | The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of the alcohol (it can often be used as the solvent).[8] Additionally, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.[8] |
| Side Reactions | Review the common side reactions listed in the FAQs. Depending on the observed byproducts, adjust the reaction conditions. For acid-sensitive substrates, consider switching from Fischer to Steglich esterification. |
| Impure Reagents | Ensure that the this compound, alcohol, and any catalysts or solvents are of high purity and are anhydrous, as water can inhibit the reaction. |
| Suboptimal Reaction Temperature or Time | Optimize the reaction temperature and time. For Fischer esterification, reflux is often required.[9] Monitor the reaction by TLC to determine the optimal reaction time. |
Problem 2: Presence of Significant Impurities in the Product
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted this compound | Incomplete reaction or inefficient purification. | Drive the reaction to completion (see Problem 1). During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.[9] |
| Byproduct from Alcohol Addition to Isobutenyl Group | Use of a strong acid catalyst (Fischer esterification). | Minimize the reaction temperature and time. Consider using a milder acid catalyst or switching to a non-acidic method like Steglich esterification. |
| Cyclopropane Rearrangement Products | High reaction temperatures and/or strong acid catalysis. | Employ milder reaction conditions. If possible, lower the reaction temperature and use a less harsh acid catalyst. Steglich esterification, being a milder method, can help avoid these rearrangements. |
| Mixture of cis/trans Isomers (Epimerization) | Acid- or base-catalyzed epimerization. | Carefully control the pH of the reaction and workup conditions. If a specific stereoisomer is required, purification by chromatography may be necessary. |
| Dicyclohexylurea (DCU) from Steglich Esterification | Inherent byproduct of using DCC. | DCU is sparingly soluble in many organic solvents. After the reaction, the mixture can be cooled to precipitate the DCU, which is then removed by filtration.[10] Further purification can be achieved by column chromatography. |
Experimental Protocols
General Procedure for Fischer Esterification of this compound
This protocol is a general guideline and may require optimization for specific alcohols and scales.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of the desired alcohol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., 5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the alcohol used but is typically several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent, it can be removed under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.[4][9]
General Procedure for Steglich Esterification of this compound
This protocol is a general guideline and should be performed under anhydrous conditions.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Workup:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute aqueous HCl (to remove DMAP), saturated aqueous sodium bicarbonate (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude ester can be further purified by column chromatography on silica gel to remove any remaining DCU and other impurities.
Data Presentation
Table 1: Comparison of Esterification Methods for this compound
| Feature | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Coupling agent (DCC) and catalyst (DMAP) |
| Conditions | Typically requires heating (reflux) | Mild, often at room temperature |
| Common Side Reactions | Alcohol addition to double bond, cyclopropane rearrangement, epimerization | N-acylurea formation |
| Advantages | Inexpensive reagents, suitable for large-scale synthesis | Mild conditions, suitable for acid-sensitive substrates |
| Disadvantages | Harsh conditions can lead to side reactions, not suitable for sensitive molecules | More expensive reagents, formation of DCU byproduct requires removal |
Note: The yields and extent of side reactions are highly dependent on the specific substrate, alcohol, and reaction conditions.
Visualizations
Caption: Reaction pathway for Fischer esterification of this compound and potential side reactions.
Caption: Troubleshooting workflow for the Steglich esterification of this compound.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction [mdpi.com]
Technical Support Center: Separation of Chrysanthemic Acid Stereoisomers
Welcome to the technical support center for the resolution of chrysanthemic acid stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the separation of these challenging stereoisomers.
Core Difficulties in Separation
This compound possesses two stereocenters, resulting in four stereoisomers: (1R,3R)-trans, (1S,3S)-trans, (1R,3S)-cis, and (1S,3R)-cis. The separation of these isomers is complicated by their similar physicochemical properties. The primary challenges lie in achieving high enantiomeric and diastereomeric purity, optimizing yields, and developing scalable and reproducible methods. This guide will address common issues encountered during diastereomeric salt crystallization, chiral chromatography, and enzymatic kinetic resolution.
Troubleshooting Guides & FAQs
This section is organized by separation technique and addresses specific problems in a question-and-answer format.
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization based on their different solubilities.
Question 1: I am not getting any crystal formation after adding the chiral resolving agent. What could be the problem?
Answer: Failure to crystallize is a common issue and can be attributed to several factors:
-
Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing the necessary supersaturation for crystallization.
-
Insufficient Supersaturation: The concentration of the salts in the solution may be too low.
-
Presence of Impurities: Impurities in the racemic this compound or the resolving agent can inhibit crystal nucleation.
-
Incorrect Stoichiometry: An improper molar ratio between the this compound and the resolving agent can hinder salt formation and crystallization.
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures with different polarities. Ether-type solvents, often in combination with a co-solvent like methanol, have been shown to be effective for the resolution of trans-chrysanthemic acid.[1][2]
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.
-
Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod or add a seed crystal of the desired diastereomeric salt.
-
Purify Starting Materials: Ensure the racemic this compound and the chiral resolving agent are of high purity.
-
Optimize Stoichiometry: While a 1:1 molar ratio is a good starting point, experimenting with a slight excess of either the acid or the resolving agent may be beneficial.
Question 2: The diastereomeric excess (de) of my crystallized salt is low. How can I improve it?
Answer: Low diastereomeric excess indicates poor separation of the two diastereomeric salts. This can be due to co-precipitation or insufficient difference in solubility between the salts in the chosen solvent.
Troubleshooting Steps:
-
Recrystallization: The most straightforward method to improve purity is to perform one or more recrystallizations of the obtained diastereomeric salt.
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slow, controlled cooling rate generally yields crystals of higher purity.
-
Agitation: Gentle and consistent stirring can improve crystal formation and purity.
-
-
Solvent System Optimization: The choice of solvent is critical. A solvent system that maximizes the solubility difference between the two diastereomeric salts is key to achieving high de.[1][2]
-
Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
dot
Caption: Workflow for Diastereomeric Salt Crystallization.
Chiral Chromatography (HPLC & GC)
Chiral chromatography is a powerful analytical and preparative technique for separating stereoisomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or, in some GC methods, after derivatization to form diastereomers that can be separated on an achiral column.
Question 3: I am getting poor or no separation of my this compound isomers on my chiral HPLC column. What should I do?
Answer: Poor resolution in chiral HPLC is a common challenge. The separation is highly sensitive to the choice of column and mobile phase.
Troubleshooting Steps:
-
Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the basis of separation. If one CSP does not work, it is crucial to screen others. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
Mobile Phase Optimization:
-
Normal-Phase vs. Reversed-Phase: The choice between these modes can dramatically affect selectivity. Normal-phase (e.g., hexane/isopropanol) is commonly used for chiral separations.
-
Organic Modifier: In normal-phase, varying the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) is the most critical parameter to adjust.
-
Additives: For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and resolution by suppressing ionization.
-
-
Flow Rate and Temperature:
-
Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more interaction time with the CSP.
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. It is a valuable parameter to screen.
-
Question 4: My peaks are tailing in my GC analysis of this compound diastereomeric esters. How can I improve the peak shape?
Answer: Peak tailing in GC can be caused by several factors, including active sites in the column or injector, or issues with the derivatization process.
Troubleshooting Steps:
-
Check for Active Sites:
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
-
Injector Liner: The injector liner can be a source of active sites. Use a deactivated liner and replace it regularly.
-
-
Optimize Derivatization: Incomplete derivatization can lead to the presence of free acid, which is prone to tailing. Ensure the derivatization reaction goes to completion. For example, when forming l-menthyl esters, ensure complete esterification.[3]
-
Temperature Program: Optimize the GC oven temperature program. A slower ramp rate or a lower initial temperature may improve peak shape.
dot
Caption: Troubleshooting Logic for Poor Chiral HPLC Separation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Question 5: My enzymatic resolution of this compound ester is showing low enantioselectivity (low ee). What can I do to improve it?
Answer: Low enantioselectivity in an enzymatic resolution indicates that the enzyme is not discriminating effectively between the two enantiomers.
Troubleshooting Steps:
-
Enzyme Screening: The choice of enzyme is paramount. Screen a variety of lipases from different sources (e.g., Candida rugosa, Pseudomonas cepacia, Porcine Pancreatic Lipase) as their selectivities can vary significantly for a given substrate.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. It is a trade-off that needs to be optimized.
-
Solvent Engineering: The choice of organic solvent can have a profound impact on enzyme conformation and, consequently, its enantioselectivity. Screen a range of solvents with varying polarities (e.g., hexane, toluene, MTBE).
-
Substrate Modification: The structure of the ester group can influence how the substrate fits into the enzyme's active site. If you are performing a hydrolysis, using a different ester of this compound might improve selectivity.
-
Water Content: In non-aqueous media for esterification, the amount of water present can affect enzyme activity and selectivity. This should be carefully controlled and optimized.
Question 6: The conversion in my enzymatic resolution is very slow. How can I increase the reaction rate?
Answer: A slow reaction rate can make the process impractical.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the enantioselectivity to find a balance between rate and selectivity.
-
Enzyme Loading: Increase the amount of enzyme used in the reaction.
-
pH Optimization: For hydrolytic reactions in aqueous buffer, ensure the pH is at the optimal level for the specific lipase being used.
-
Immobilization: Immobilized enzymes can sometimes exhibit higher stability and activity, especially in organic solvents.
-
Co-solvent Addition: In aqueous systems, adding a water-miscible organic co-solvent can sometimes improve substrate solubility and increase the reaction rate.
dot
Caption: Signaling Pathway for Enzymatic Kinetic Resolution.
Data Presentation
The following tables summarize representative quantitative data for the separation of this compound stereoisomers using different methods. Note that the efficiency of each technique is highly dependent on the specific experimental conditions.
Table 1: Diastereomeric Salt Crystallization of trans-Chrysanthemic Acid
| Chiral Resolving Agent | Solvent System | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| (1R,2R)-DMAD | Diethyl ether / Methanol | ~45 | >98 | >98 |
| Chiral Amine B | Isopropanol | 40 | 90 | 90 |
| Chiral Amine C | Ethyl Acetate | 35 | 85 | 85 |
Table 2: Chiral Chromatography of this compound Isomers
| Method | Stationary Phase | Mobile Phase | Isomer(s) Separated | Resolution (Rs) |
| HPLC | Terguride-based CSP | Varies with pH | All four stereoisomers | Baseline |
| GC | Cydex-B | H₂ carrier at 120°C | All four stereoisomers | Baseline |
| GC (diastereomers) | QF-1 | - | d-trans, l-trans, dl-cis | d/l-cis not resolved |
Table 3: Enzymatic Kinetic Resolution of this compound Esters
| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Unreacted Substrate (%) | Conversion (%) |
| Pig Liver Esterase (PLE) | Hydrolysis | Racemic trans-chrysanthemate | >95 (S-acid) | >95 (R-ester) | ~50 |
| Pseudomonas cepacia Lipase | Hydrolysis | Racemic trans-chrysanthemate | >98 (R-acid) | >98 (S-ester) | ~50 |
| Candida rugosa Lipase | Esterification | Racemic this compound | Variable | Variable | Variable |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-trans-Chrysanthemic Acid with (1R,2R)-(-)-1-(4-Nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD)
This protocol is a general guideline and may require optimization.
Materials:
-
(±)-trans-Chrysanthemic acid
-
(1R,2R)-(-)-DMAD
-
Diethyl ether
-
Methanol
-
5 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Salt Formation: In a suitable flask, dissolve racemic trans-chrysanthemic acid (1.0 eq.) and (1R,2R)-(-)-DMAD (1.0 eq.) in a 1:1 mixture of diethyl ether and methanol with heating to achieve dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected crystals in a mixture of water and dichloromethane.
-
Add 5 M aqueous HCl and stir the mixture for 1 hour.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (+)-trans-chrysanthemic acid.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by converting it to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by GC.
Protocol 2: Enzymatic Kinetic Resolution of (±)-trans-Chrysanthemic Acid Ester via Hydrolysis
This protocol provides a general framework for screening and performing an enzymatic kinetic resolution.
Materials:
-
Racemic trans-chrysanthemic acid methyl or ethyl ester
-
Various lipases (e.g., from Pseudomonas cepacia, Candida rugosa, Porcine Pancreas)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., Toluene or Hexane)
-
0.1 M NaOH solution for titration
-
Ethyl acetate
Procedure:
-
Enzyme Screening (Small Scale):
-
In separate vials, suspend a small amount of each lipase in phosphate buffer.
-
Add the racemic this compound ester.
-
Stir the mixtures at a controlled temperature (e.g., 30°C).
-
Monitor the reaction over time by taking aliquots, extracting with an organic solvent, and analyzing by chiral GC or HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.
-
-
Preparative Scale Resolution (with selected enzyme):
-
In a pH-stat or a flask with a pH meter, suspend the selected lipase in phosphate buffer.
-
Add the racemic this compound ester.
-
Maintain the pH at the optimum for the enzyme (e.g., 7.0) by the automated or manual addition of 0.1 M NaOH solution. The consumption of NaOH corresponds to the formation of the acid.
-
Stop the reaction at approximately 50% conversion (when 0.5 equivalents of NaOH have been consumed).
-
-
Workup and Separation:
-
Filter off the enzyme.
-
Acidify the aqueous solution to a pH of ~2 with dilute HCl.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
The organic layer will contain the unreacted ester, and the aqueous layer will contain the salt of the produced acid.
-
Separate the layers. The acid can be recovered from the aqueous layer by extraction after neutralization and re-acidification, and the ester can be recovered from the organic layer.
-
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the acid. The ester can be hydrolyzed chemically to obtain the other enantiomer of the acid.
References
- 1. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00526K [pubs.rsc.org]
Improving the diastereoselectivity of chrysanthemic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of chrysanthemic acid, with a specific focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the formation of the cyclopropane ring. Key strategies include cyclopropanation of a diene with a diazo compound, often catalyzed by a metal complex, and reactions involving ylides. Biocatalytic approaches using engineered enzymes are also emerging as a powerful method for stereoselective synthesis.[1]
Q2: Which diastereomer of this compound is typically desired for insecticidal activity?
A2: The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the this compound moiety. Generally, the esters of (1R)-trans-chrysanthemic acid exhibit the highest insecticidal potency.[2] Therefore, achieving high diastereoselectivity in favor of the trans isomer is a primary goal in its synthesis.
Q3: What are the key factors influencing the diastereoselectivity (trans:cis ratio) in the synthesis of this compound?
A3: The diastereoselectivity of this compound synthesis is significantly influenced by several factors:
-
Catalyst System: The choice of catalyst, including the metal center (e.g., copper, rhodium, palladium) and the chirality of the ligands, plays a crucial role in directing the stereochemical outcome of the cyclopropanation reaction.[3][4]
-
Reagents: The nature of the carbene precursor (e.g., diazoacetate) and the ylide (e.g., sulfur or phosphorus ylides) can affect the diastereomeric ratio.[2]
-
Reaction Conditions: Parameters such as temperature, solvent, and the rate of addition of reagents can have a substantial impact on the selectivity of the reaction.
-
Substrate Control: Chiral auxiliaries attached to the reactants can also be employed to induce diastereoselectivity.
Troubleshooting Guide
Issue 1: Low trans:cis Diastereomeric Ratio in Cyclopropanation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen different catalysts. For copper-catalyzed reactions, consider using chiral salicylaldimine ligands, such as Aratani's catalyst.[3] For other systems, palladium or rhodium catalysts may offer better selectivity.[4] | Increased formation of the desired trans-diastereomer. |
| Incorrect Solvent | Vary the solvent polarity. Non-polar solvents often favor higher diastereoselectivity in certain cyclopropanation reactions. | Improvement in the trans:cis ratio. |
| Inappropriate Temperature | Optimize the reaction temperature. Lowering the temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state leading to the trans product. | Higher diastereomeric excess (d.e.). |
| Fast Reagent Addition | Employ slow addition of the diazo compound or ylide using a syringe pump. This maintains a low concentration of the reactive intermediate, which can improve selectivity. | Reduced side reactions and improved diastereoselectivity. |
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Chiral Ligand | Experiment with a range of chiral ligands for your metal catalyst. For instance, in copper-catalyzed reactions, C1-symmetric salicylaldimine ligands have shown promise.[3] | Increased enantiomeric excess (e.e.) of the desired enantiomer. |
| Racemization | Ensure that the reaction conditions (e.g., temperature, pH) are not promoting racemization of the product or chiral catalyst. | Preservation of the desired enantiomeric purity. |
| Enzyme Denaturation (Biocatalysis) | If using an enzymatic approach, ensure the reaction conditions (temperature, pH, solvent) are within the optimal range for the specific enzyme to maintain its activity and stereoselectivity.[1] | Consistent and high enantioselectivity. |
Quantitative Data on Diastereoselective Synthesis
Table 1: Comparison of Catalysts for this compound Ester Synthesis
| Catalyst | Diene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Aratani's Catalyst (Cu(I) complex) | 2,5-dimethyl-2,4-hexadiene | Methyl diazoacetate | High trans selectivity | Up to 94% (for (+)-trans) | - | [3] |
| [PdI(μ‐I)(PtBu3)]2 | - | - | >20:1 | - | - | [4] |
| Engineered Myoglobin (Mb) | 3-methylbut-2-en-1-yl 2-diazoacetate | - | - | 81% | 83% | [1] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions reported in different studies. "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Asymmetric Cyclopropanation using a Chiral Copper Catalyst (Based on Aratani's work)
-
Catalyst Preparation: Prepare the C1-chiral salicylaldimine Cu(I) complex as described in the relevant literature.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral copper catalyst in a suitable anhydrous solvent (e.g., toluene).
-
Reactant Addition: To the catalyst solution, add 2,5-dimethyl-2,4-hexadiene.
-
Cyclopropanation: Slowly add a solution of methyl diazoacetate in the same solvent to the reaction mixture at the optimized temperature (e.g., 0 °C to room temperature) over several hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction, filter off the catalyst, and concentrate the solution under reduced pressure.
-
Purification: Purify the resulting methyl chrysanthemate by column chromatography on silica gel to separate the diastereomers and obtain the desired product.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess using chiral GC or HPLC.
Visualizations
Experimental Workflow for Catalyzed Cyclopropanation
References
Technical Support Center: Optimization of Chrysanthemic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for chrysanthemic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: Common and readily available starting materials include 3-methyl-2-butenoic acid and 2-methyl-3-buten-2-ol.[1] Alternative routes have utilized isobutylideneacetone and a bromoacetic ester, or methallyl alcohol and an enol ether of a levulinic ester.[2] Some syntheses also employ 2-methylbut-3-yn-2-ol as a key precursor.
Q2: What are the key synthetic strategies for constructing the cyclopropane ring in this compound?
A2: The construction of the cyclopropane moiety is a critical step.[3] Major strategies include ylide and carbenoid chemistry, 1,3-elimination reactions, and the reaction of a suitable diene with a diazoacetate.[3] The latter method, originally developed by Staudinger and further improved by Campbell and Harper, involves the reaction of ethyl diazoacetate with 2,5-dimethylhexa-2,4-diene but can be hazardous for industrial applications due to the instability of ethyl diazoacetate.[2][4]
Q3: How can the stereoselectivity of the synthesis be controlled to favor the desired trans-isomer?
A3: Achieving high stereoselectivity for the more biologically active trans-isomer is a common goal.[2] Some synthetic routes are inherently stereoselective. For example, the reduction of an allenic cyclopropane intermediate with sodium in liquid ammonia has been shown to be highly regioselective and stereoselective, yielding a high proportion of the trans-chrysanthemyl alcohol.[4] The choice of reagents and reaction conditions at the cyclopropanation step is crucial for controlling the cis/trans ratio.
Q4: What are the typical challenges encountered in this compound synthesis?
A4: Researchers may face several challenges, including low yields, difficulty in separating stereoisomers, the use of hazardous reagents like diazo compounds, and harsh reaction conditions.[2][5][6] For instance, some methods require high pressure and produce strong acids that can corrode reactors, posing a challenge for industrial-scale production.[6]
Troubleshooting Guide
Issue 1: Low Yield in the Cyclopropanation Step
Q: My cyclopropanation reaction is resulting in a low yield of the desired this compound precursor. What are the potential causes and how can I optimize this step?
A: Low yields in cyclopropanation can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Sub-optimal Catalyst/Reagent Concentration: The concentration of the catalyst or key reagents can significantly impact the reaction outcome. It is advisable to perform small-scale experiments to screen for the optimal concentrations.
-
Reaction Temperature: Temperature control is critical. Some cyclopropanation reactions are highly exothermic, and poor temperature management can lead to side reactions and decomposition of reactants or products. Ensure adequate cooling and monitoring.
-
Purity of Reactants and Solvents: Impurities in the starting materials or solvents can interfere with the reaction. Ensure that all reactants are of high purity and that solvents are appropriately dried.[1][7] For example, using dimethyl formamide dried over molecular sieves is recommended in certain protocols.[1]
-
Choice of Catalyst: The catalyst plays a pivotal role. For syntheses involving carbenoid additions, the choice of metal catalyst (e.g., copper or rhodium complexes) can influence both yield and stereoselectivity.
Optimization Strategy:
A factorial design of experiments can be employed to systematically optimize reaction parameters such as temperature, reaction time, and reactant ratios.[8]
Table 1: Catalyst Comparison for a Specific Cross-Coupling Step in a this compound Derivative Synthesis
| Entry | Catalyst (mol %) | Yield (%) [a] |
| 1 | [PdI(μ‐I)(PtBu3)]2 (2.5) | 95 |
| 2 | Pd(PtBu3)2 (5.0) | 75 |
| 3 | Pd(dba)2/PtBu3 (5.0) | 68 |
| 4 | [PdI(μ‐I)(IPr)]2 (2.5) | <5 |
[a] Yields obtained by quantitative GC-MS analysis.[9]
Issue 2: Poor Stereoselectivity (Low trans:cis Ratio)
Q: The stereoisomeric ratio of my product is not ideal, with a high proportion of the cis-isomer. How can I improve the stereoselectivity to favor the trans-isomer?
A: The stereochemical outcome is often determined at the ring-forming step.
-
Steric Hindrance: The approach of the reactants can be influenced by steric hindrance. Modifying the substituents on the reactants or choosing a different synthetic route can alter the steric environment and favor the formation of the thermodynamically more stable trans-isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, thereby affecting the stereoselectivity. Experiment with a range of solvents with varying polarities.
-
Intramolecular vs. Intermolecular Reactions: In some cases, an intramolecular reaction can provide better stereocontrol. For instance, a synthesis involving the protonation of an intermediate cyclopropyl carbanion by an intramolecular delivery from a pendant hydroxy-group showed high stereoselectivity for the trans-isomer.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final this compound or its ester intermediate from the reaction mixture. What purification techniques are recommended?
A: Purification can indeed be challenging. Here are some common approaches:
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying this compound esters and other intermediates.[7] The choice of eluent system is critical for achieving good separation.
-
Distillation: For volatile intermediates or final products, distillation under reduced pressure can be an effective purification method.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure material.
-
Acid-Base Extraction: Since this compound is a carboxylic acid, it can be separated from neutral organic impurities by extraction with an aqueous base (e.g., NaOH or NaHCO3), followed by acidification of the aqueous layer and re-extraction into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of Chrysanthemoyl Chloride
This protocol describes the conversion of this compound to its acid chloride, a common intermediate for esterification.[7]
-
A solution of this compound and an excess of thionyl chloride (SOCl₂) is prepared.
-
The mixture is stirred at 50-60 °C for 4 hours.
-
After the reaction is complete, the excess SOCl₂ is removed under reduced pressure.
-
The resulting crude chrysanthemoyl chloride can be used in the subsequent step without further purification.
Protocol 2: Esterification to form a this compound Ester
This protocol details the reaction of chrysanthemoyl chloride with an alcohol in the presence of a base.[7]
-
To a solution of the desired alcohol (1 mmol) in 10 mL of dichloromethane (CH₂Cl₂) and pyridine (1.1 mmol), stir at room temperature.
-
A solution of the chrysanthemoyl chloride (1.1 mmol) in 5 mL of CH₂Cl₂ is added dropwise.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with 1.5 N aqueous HCl and then partitioned with water (30 mL).
-
The organic phase is washed with brine (3 x 30 mL), dried over anhydrous Na₂SO₄, and the solvent is evaporated to afford the crude product.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a multi-step synthesis of this compound.[1][5]
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. US3658879A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. scribd.com [scribd.com]
- 6. CN1390825A - Process for preparing cis-halothis compound - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Chrysanthemic Acid Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude chrysanthemic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of crude this compound using various techniques.
1. Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling. | - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Impurities are inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of pure this compound.[1]- Cool the solution more slowly. |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of this compound.- The compound is "oiling out" due to a high concentration of impurities. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the oil is immiscible to induce crystallization.- Attempt a preliminary purification by another method (e.g., column chromatography) to remove impurities. |
| Low yield of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2]- Premature crystallization occurred during hot filtration.- Crystals were lost during transfer. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Preheat the filtration apparatus to prevent premature crystallization.- Ensure careful transfer of crystals and minimize the number of transfer steps. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Co-crystallization of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Recrystallize the product a second time.- Consider an alternative purification technique like column chromatography. |
2. Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of cis and trans isomers. | - Inappropriate solvent system (polarity is too high or too low).- Column is overloaded with crude material.- Flow rate is too fast. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common system is a mixture of petroleum ether and ethyl acetate.[3]- Reduce the amount of crude this compound loaded onto the column.- Decrease the flow rate of the eluent. |
| Compound is stuck on the column. | - The eluent is not polar enough to move the compound.- The compound is reacting with the silica gel (acidic). | - Gradually increase the polarity of the eluent.[4]- Use a different stationary phase like alumina or deactivated silica gel.[4] |
| Streaking or tailing of bands. | - The sample was not loaded in a concentrated band.- The crude sample is not fully soluble in the eluent. | - Dissolve the crude sample in a minimal amount of the initial eluent or a more polar solvent that is then evaporated onto a small amount of silica before loading.[5]- Ensure the crude sample is fully dissolved before loading. |
| Cracks or channels in the column bed. | - Improper packing of the stationary phase. | - Repack the column carefully, ensuring a uniform and bubble-free slurry. |
3. Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion during liquid-liquid extraction. | - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor recovery of this compound from the organic phase. | - Incorrect pH of the aqueous phase.- Insufficient volume or number of extractions. | - Ensure the aqueous phase is acidified to a pH below the pKa of this compound (~4.7) to ensure it is in its neutral, organic-soluble form.- Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
| Presence of water in the final organic extract. | - Incomplete separation of the aqueous layer.- Inefficient drying of the organic phase. | - Carefully separate the layers, avoiding carrying over any of the aqueous phase.- Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate and ensure sufficient contact time.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to separate cis- and trans-chrysanthemic acid?
A1: Fractional crystallization is a commonly used method to separate the cis and trans isomers, as they often have different solubilities and melting points.[6] Additionally, selective hydrolysis of a mixture of the alkyl esters can be employed, where the trans-isomer is predominantly hydrolyzed under specific alkaline conditions.[7]
Q2: How can I resolve the enantiomers of this compound?
A2: Resolution of enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, L-lysine has been successfully used to resolve (±)-trans-chrysanthemic acid, yielding the (+)-trans isomer.[8]
Q3: My purified this compound has a low melting point. What could be the reason?
A3: A low or broad melting point is indicative of impurities. The presence of the other isomer (cis or trans) or residual solvents can depress the melting point. Further purification by recrystallization or chromatography may be necessary.
Q4: What is a typical yield and purity I can expect from these purification methods?
A4: The yield and purity are highly dependent on the quality of the crude material and the chosen purification method. For crystallization, yields can range from 60-90% with high purity (>98%) after one or two recrystallizations. Column chromatography can also yield high purity products, though yields may be slightly lower due to losses on the column. The following table summarizes some reported data, though direct comparison is difficult due to varying starting materials and conditions.
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Crystallization | Mixture of (±)-trans and (±)-cis acids | Pure (±)-trans-acid | Not specified | [6] |
| Column Chromatography | Crude reaction mixture | >95% (typical) | 73-85% | [3] |
| Selective Hydrolysis | Mixture of cis/trans esters | High purity trans-acid | Not specified | [7] |
Q5: How can I monitor the purity of my this compound during purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity and the ratio of isomers.[9] For the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are essential to confirm identity and purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). If using a different solvent, add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the desired isomer and evaporate the solvent under reduced pressure to obtain the purified this compound.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For separating cis- and trans-isomers, ethyl acetate can be effective as the cis-isomer is typically less soluble.[6]
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring, and add more solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Low Crystallization Yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. asianpubs.org [asianpubs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. High-performance liquid chromatography study of the enantiomer separation of this compound and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Racemization issues during chrysanthemic acid derivatization
Welcome to the technical support center for chrysanthemic acid derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with maintaining the stereochemical integrity of this compound during chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound derivatization?
A1: Racemization is the process that leads to the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate). This compound has two chiral centers (at carbons C1 and C3 of the cyclopropane ring), which are crucial for the biological activity of its derivatives, such as pyrethroid insecticides. The (1R)-isomers are significantly more active than the (1S)-isomers.[1] Racemization during derivatization can lead to a mixture of stereoisomers, resulting in a product with diminished biological efficacy and creating challenges for purification and regulatory approval.
Q2: What are the primary causes of racemization when working with this compound?
A2: The primary drivers of racemization in this compound derivatives are exposure to strong bases, strong acids, and high temperatures. These conditions can facilitate the epimerization of the stereocenters on the cyclopropane ring. For instance, processes are known that intentionally use strong alkali metal bases or Lewis acids like aluminum tribromide to induce epimerization or racemization.[2][3]
Q3: Can standard esterification or amide coupling procedures cause racemization of this compound?
A3: Yes, standard derivatization procedures can induce racemization if not optimized. For example, using strong bases as catalysts or scavengers in amide coupling reactions can lead to epimerization. Similarly, classical esterification methods that require high temperatures and strong acid catalysts can also compromise the stereochemical integrity of the molecule.
Q4: How can I detect and quantify racemization in my this compound derivative?
A4: Racemization is typically detected and quantified using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating the stereoisomers of this compound and its derivatives.[4] Gas Chromatography (GC) can also be used, often after converting the acid into a diastereomeric ester with a chiral alcohol, which can then be separated on a standard achiral column.
Troubleshooting Guides
Issue 1: Racemization observed after esterification.
| Potential Cause | Troubleshooting Action | Rationale |
| High reaction temperature | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive electrophile or a catalyst that functions under milder conditions. | Heat can provide the activation energy needed for epimerization, a process that can lead to racemization. |
| Use of strong acid or base catalysts | Replace strong acid catalysts (e.g., concentrated H₂SO₄) with milder activators like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or consider enzymatic methods. | Strong acids and bases can deprotonate the α-carbon to the carbonyl group, leading to a loss of stereochemistry. Milder, modern coupling reagents often avoid these harsh conditions. |
| Prolonged reaction time | Monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | The longer the chiral molecule is exposed to conditions that can cause racemization, the greater the extent of epimerization will be. |
Issue 2: Racemization detected after amide bond formation.
| Potential Cause | Troubleshooting Action | Rationale |
| Use of strong organic bases | Replace strong, non-nucleophilic bases (e.g., DBU, certain tertiary amines) with milder alternatives or use a coupling reagent that does not require a strong base. | Strong bases can facilitate enolization and subsequent racemization. |
| Inappropriate coupling reagent | Select a coupling reagent known to suppress racemization. Reagents like HATU, HOBt, or Oxyma are designed for this purpose. Ynamides have also been reported as effective racemization-free coupling reagents.[5] | These reagents activate the carboxylic acid in a way that is less prone to forming intermediates that can easily racemize. |
| Conversion to acid chloride | If converting this compound to chrysanthemoyl chloride as an intermediate, avoid high temperatures and prolonged reaction times during its formation and subsequent reaction. Use mild chlorinating agents (e.g., oxalyl chloride with catalytic DMF) at low temperatures. | The formation of the acid chloride can be harsh and subsequent reactions, if not controlled, can lead to racemization. |
Data Presentation
The following table summarizes the expected relative risk of racemization with different derivatization methods. Note: Specific quantitative data for this compound is limited in the literature; this table is based on general principles of stereochemical stability.
| Derivatization Method | Typical Reagents | Relative Racemization Risk | Key Considerations |
| Amide Coupling (Peptide Reagents) | EDC/HOBt, HATU, COMU | Low | Generally safe; HOBt and its analogues actively suppress racemization. |
| Amide Coupling (Carbodiimide) | DCC/DMAP | Low to Moderate | DMAP can be basic enough to cause slight epimerization if not used carefully. |
| Conversion to Acid Chloride | SOCl₂, (COCl)₂ | Moderate | Can be harsh; requires careful temperature control and immediate use of the acid chloride. |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | High | The combination of strong acid and high heat is a significant risk for racemization. |
| Mild Esterification | Alcohol, DCC/DMAP | Low to Moderate | Milder than Fischer esterification but still carries some risk due to the basicity of DMAP. |
| Enzymatic Derivatization | Lipase, Esterase | Very Low | Enzymes are highly specific and operate under mild conditions, preserving stereochemistry.[6] |
Experimental Protocols
Protocol 1: Racemization-Minimizing Amide Coupling
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to minimize the risk of racemization during amide bond formation.
-
Dissolution: Dissolve (1R)-trans-chrysanthemic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the desired amine (1.05 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.
-
Analysis: Analyze the enantiomeric excess of the product using chiral HPLC to confirm the absence of significant racemization.
Protocol 2: Chiral HPLC Analysis of this compound Isomers
This protocol provides a general workflow for analyzing the stereoisomeric purity of a this compound derivative.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific derivative.
-
Sample Preparation: Dissolve a small amount of the purified derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Elution: Inject the sample onto the HPLC system. Elute with the prepared mobile phase at a constant flow rate.
-
Detection: Use a UV detector at a wavelength where the derivative has strong absorbance.
-
Data Analysis: Integrate the peak areas for each stereoisomer. Calculate the enantiomeric excess (% ee) or diastereomeric ratio to quantify the extent of racemization.
Visualizations
Caption: Mechanism of base/acid-catalyzed racemization.
References
- 1. EP0289324B1 - Method for racemization of optically active this compound derivatives - Google Patents [patents.google.com]
- 2. EP0165070B1 - Method for racemization of this compound or its ester - Google Patents [patents.google.com]
- 3. EP0058591A1 - Epimerisation of trans chrysanthemic acids and intermediates obtained therefrom - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Challenges of Chrysanthemic Acid Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of chrysanthemic acid, a key precursor to synthetic pyrethroids, can present significant reproducibility challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on widely published methods such as the Martel and Huynh pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common reproducibility issues in this compound synthesis?
A1: The most frequently encountered issues include low overall yields in multi-step syntheses, poor stereoselectivity leading to mixtures of cis and trans isomers, and difficulties in purifying the final product. Some older methods also involve hazardous reagents like ethyl diazoacetate, posing significant safety and handling challenges.
Q2: Why is the trans-isomer of this compound preferred?
A2: The insecticidal activity of pyrethroids derived from this compound is significantly higher in the trans-isomers. Therefore, achieving a high trans:cis ratio is a primary objective for an efficient synthesis.
Q3: Are there safer alternatives to the hazardous diazo compounds used in older syntheses?
A3: Yes, modern methods like the Martel and Huynh synthesis, which often involves a Corey-Chaykovsky cyclopropanation, avoid the use of highly unstable and explosive diazo compounds, making the process safer and more suitable for standard laboratory settings.
Q4: What is a typical overall yield for a multi-step synthesis of this compound?
A4: Overall yields can vary significantly depending on the specific protocol and experimental execution. For instance, an 8-step undergraduate laboratory synthesis based on the Martel and Huynh method reports average yields of around 60% for each step, which can result in a low overall yield.[1] Optimization of each step is crucial for improving the final output.
Troubleshooting Guide
Issue 1: Low Overall Yield
Low yields are a common frustration in multi-step organic syntheses. The following guide provides a systematic approach to identifying and resolving potential causes.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | - Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Ensure reagents are pure and dry; moisture can quench reactive intermediates.- Verify the quality and activity of reagents, especially bases and ylides which can degrade over time. |
| Side Reactions | - In the cyclopropanation step, the formation of byproducts like β-hydroxymethyl sulfides can occur with certain sulfur ylides.[2] - Maintain strict temperature control, as elevated temperatures can promote side reactions.- Adjust the rate of reagent addition; slow, dropwise addition can minimize unwanted reactions. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using the appropriate solvent and performing multiple extractions.- Minimize transfers between flasks to reduce mechanical losses.- Be cautious during solvent removal (rotary evaporation) to avoid co-distillation of the product, especially with volatile intermediates. |
| Degradation on Silica Gel | - this compound is sensitive to acidic conditions. Consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before column chromatography.- Minimize the time the product spends on the silica gel column. |
Issue 2: Poor trans:cis Stereoselectivity in Cyclopropanation
The cyclopropanation step is critical for establishing the stereochemistry of the cyclopropane ring. Poor selectivity results in a mixture of isomers that are difficult to separate.
| Potential Cause | Troubleshooting Steps |
| Ylide Reactivity and Choice | - The choice of sulfur ylide in the Corey-Chaykovsky reaction can influence stereoselectivity. Dimethylsulfoxonium methylide is often used and tends to favor the trans product in reactions with enones.[3] |
| Reaction Temperature | - Lower reaction temperatures generally favor the thermodynamically more stable trans product. Running the reaction at 0°C or below may improve the isomer ratio. |
| Solvent Effects | - The polarity of the solvent can impact the transition state of the cyclopropanation. Experiment with different aprotic solvents (e.g., THF, DMSO, toluene) to optimize the stereochemical outcome. |
| Base-mediated Epimerization | - Prolonged exposure to basic conditions after cyclopropanation can potentially lead to epimerization of the product. Neutralize the reaction mixture promptly during workup. |
Issue 3: Difficulty in Separating cis and trans Isomers
The similar boiling points and polarities of the cis and trans isomers of this compound and its esters make their separation challenging.[4]
| Separation Method | Troubleshooting and Optimization |
| Fractional Distillation | - This method is often ineffective due to the very close boiling points of the isomers.[4] - Requires a highly efficient fractional distillation column and is typically only feasible on a larger scale. |
| Crystallization | - Fractional crystallization can sometimes be used, as the cis and trans isomers may have different solubilities and melting points. This is often dependent on the specific derivative being used (e.g., an amide or a salt). |
| Chromatography | - While challenging, separation by column chromatography on silica gel can be achieved with careful selection of the eluent system. A low-polarity solvent system with a gradual increase in polarity may provide separation.- Specialized chromatography, such as with silver nitrate-impregnated silica gel, can sometimes improve the separation of geometric isomers. |
| Chemical Separation | - One reported method involves the selective hydrolysis of the trans-ester from a mixture of cis and trans-esters. The resulting trans-acid can then be separated from the unreacted cis-ester by extraction.[4] |
Quantitative Data Summary
The following tables provide a summary of reported yields and isomer ratios for different synthetic approaches to this compound. Note that direct comparison can be challenging due to variations in scale, purity of starting materials, and analytical methods.
Table 1: Reported Yields for Key Synthetic Steps
| Synthetic Step | Method | Reported Yield | Reference |
| Cyclopropanation | Ylide reaction with enone | Varies, can be >70% | General Literature |
| Multi-step Synthesis | Martel & Huynh (Undergraduate Lab) | ~60% per step (8 steps) | [1] |
Table 2: Reported trans:cis Isomer Ratios in Cyclopropanation
| Reaction | Conditions | Reported trans:cis Ratio | Reference |
| Corey-Chaykovsky | Dimethylsulfoxonium methylide with enone | Generally favors trans | [3] |
| Diazoacetate reaction | With 2,5-dimethyl-2,4-hexadiene | Mixture of isomers | [4] |
Experimental Protocols
Key Experiment: Martel and Huynh Synthesis (Adapted for Laboratory Scale)
This protocol outlines the key steps of a widely cited synthesis of this compound, suitable for a laboratory setting.
Step 1: Synthesis of the Ylide Precursor (Trimethylsulfoxonium Iodide)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl sulfoxide (DMSO) and methyl iodide.
-
Heat the mixture gently with stirring. The reaction is exothermic.
-
Continue heating until the reaction is complete, as monitored by the consumption of methyl iodide (e.g., by TLC or GC analysis of a quenched aliquot).
-
Cool the mixture to room temperature, and precipitate the product by adding a non-polar solvent like diethyl ether.
-
Collect the solid trimethylsulfoxonium iodide by filtration, wash with diethyl ether, and dry under vacuum.
Step 2: Cyclopropanation via Corey-Chaykovsky Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfoxonium iodide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
In a separate flask, dissolve the α,β-unsaturated ester (the Michael acceptor) in anhydrous THF.
-
Slowly add the solution of the α,β-unsaturated ester to the ylide suspension at 0°C via a dropping funnel.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopropyl ester.
Step 3: Hydrolysis to this compound
-
Dissolve the crude cyclopropyl ester in a suitable solvent, such as ethanol.
-
Add an aqueous solution of a strong base, like sodium hydroxide (NaOH).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, showing the disappearance of the ester spot).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid, such as hydrochloric acid (HCl).
-
Extract the this compound product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Stability of Chrysanthemic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chrysanthemic acid and its derivatives, particularly concerning their stability under different pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based compound appears to be degrading in my aqueous formulation. What is the most likely cause?
A1: this compound and its esters, known as pyrethroids, are susceptible to hydrolysis, a chemical breakdown process involving water. The rate of this degradation is highly dependent on the pH of the solution. Alkaline conditions (pH > 7) significantly accelerate this degradation through a process called alkaline hydrolysis.[1] If you are observing compound degradation, it is crucial to measure and control the pH of your formulation.
Q2: What is the optimal pH range for maintaining the stability of this compound derivatives in an aqueous solution?
A2: Most pesticides and related compounds are most stable in slightly acidic to neutral conditions.[2] For this compound esters (pyrethroids), a pH range of 5.5 to 7.0 is generally recommended to minimize hydrolytic degradation. It is always best practice to consult literature specific to your compound, but a slightly acidic pH is a good starting point for formulation development.
Q3: How can I prevent the degradation of my compound during experimental procedures?
A3: To prevent degradation, it is essential to control the pH of your solutions. Use buffered solutions to maintain a stable pH, preferably in the 5.5 to 6.5 range. Additionally, since hydrolysis is also temperature-dependent, storing solutions at lower temperatures can slow down the degradation process. For short-term storage, refrigeration is recommended. For long-term storage, samples should ideally be kept frozen at or below -18°C.[3] Always prepare fresh solutions for critical experiments whenever possible.
Q4: I am seeing variable retention times for my compound during HPLC analysis. Could this be a pH-related issue?
A4: Yes, variable retention times in reverse-phase HPLC can be linked to poor pH control of the mobile phase. A change of as little as 0.1 pH units can significantly alter the retention time of ionizable compounds.[4] Ensure your mobile phase is adequately buffered and that the pH is consistent between runs. Also, verify that the solvent for your sample is compatible with the mobile phase, as a mismatch can also lead to peak shape issues and retention time shifts.[5]
Q5: My chromatogram shows unexpected peaks that are not my parent compound. What could be the cause?
A5: The appearance of new peaks could indicate the degradation of your this compound derivative into hydrolysis products. Under acidic or alkaline conditions, the ester linkage of pyrethroids can be cleaved, forming this compound and the corresponding alcohol. These degradation products will have different retention times on an HPLC column. To confirm this, you can intentionally degrade a sample by adjusting the pH to a more extreme value (e.g., pH 9) and observe if the new peaks in your experimental sample match the degradation products.
Q6: What is "alkaline hydrolysis" and why is it a concern for this compound esters?
A6: Alkaline hydrolysis is the chemical breakdown of a compound, particularly esters, in the presence of a base (in this case, hydroxide ions in alkaline water).[6] This process is a major degradation pathway for pyrethroid insecticides, which are esters of this compound. The reaction is typically much faster under alkaline conditions than in neutral or acidic solutions, leading to a rapid loss of the active compound.[7] The end products are the carboxylate salt of this compound and the corresponding alcohol.[8]
Data Presentation: Stability of Pyrethroid Esters
| Pyrethroid | pH 5 | pH 7 | pH 9 | Temperature (°C) |
| Permethrin | Stable | Stable | ~50 days | Not Specified |
| Cyfluthrin | Not Specified | ~231 days | ~2 days | Not Specified |
| Fluvalinate | 48 days | 22.5 days | 1.13 days | 25°C |
| Fenpropathrin | Not Specified | ~2.2 years | ~8 days | 25°C |
| Metofluthrin | Resistant | Resistant | 36.8 days | 25°C |
This data is compiled from various sources and is intended to be illustrative of the general trend of pyrethroid stability.[9][10] Half-life is the time required for 50% of the compound to degrade.
Experimental Protocols
Protocol: Determination of Hydrolysis Rate as a Function of pH
This protocol is adapted from the OECD Guideline for Testing of Chemicals 111.[11][12][13][14][15] It provides a systematic approach to evaluating the hydrolytic stability of a compound.
Objective: To determine the rate of hydrolytic degradation of this compound or its derivatives at pH 4, 7, and 9.
Materials:
-
Test substance (this compound or derivative)
-
Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)
-
Sterile glass flasks with stoppers
-
Constant temperature bath or incubator
-
Analytical equipment (e.g., HPLC-UV, LC-MS/MS)
-
Volumetric flasks and pipettes
-
Reagents for quenching the reaction (if necessary, e.g., by pH adjustment)
Procedure:
Tier 1: Preliminary Test
-
Prepare a stock solution of the test substance in a suitable solvent.
-
Add a small aliquot of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) in separate flasks. The final concentration should not exceed 0.01 M or half the saturation concentration.[13]
-
Incubate the flasks in the dark at a constant temperature, typically 50°C, to accelerate the reaction.[14]
-
After 5 days, take a sample from each flask and analyze for the concentration of the test substance.
-
Evaluation: If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[12] If significant degradation occurs at any pH, proceed to Tier 2 for those specific pH values.
Tier 2: Main Test for Unstable Substances
-
For the pH value(s) where degradation was observed, set up a new experiment.
-
Prepare samples as in Tier 1.
-
Incubate the samples at a constant temperature (e.g., 25°C).
-
Take samples at appropriate time intervals to establish a degradation curve. At least 6 sampling points are recommended.[12] The sampling should continue until 90% degradation is observed or for a maximum of 30 days.[12][14]
-
Analyze the concentration of the test substance in each sample.
-
Calculate the first-order rate constant (k) and the half-life (t₁/₂) for the degradation at each pH.
Tier 3: Identification of Hydrolysis Products
-
If significant degradation occurs (typically >10%), analyze the samples to identify the major degradation products.
-
This is often done using LC-MS/MS or other suitable analytical techniques.
-
Characterizing the degradation products is crucial for understanding the degradation pathway.
Visualizations
Caption: pH-dependent hydrolysis pathways of a this compound ester.
Caption: Experimental workflow for pH stability testing (based on OECD 111).
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. organisancorp.com [organisancorp.com]
- 3. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 13. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
Technical Support Center: Troubleshooting Low Product Yield in Workup and Isolation
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and improve product yield during experimental workup and isolation processes.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected after workup and purification. What are the general areas I should investigate?
Low product yield can stem from issues at three main stages: the chemical reaction itself, the workup process, and the final isolation/purification steps. A systematic approach to troubleshooting involves evaluating each of these stages.[1][2][3] Key areas to investigate include incomplete reactions, product decomposition, physical loss of material during transfers, and suboptimal purification techniques.[2][3]
Q2: How can I determine if the low yield is from the reaction itself or from the workup and isolation process?
To pinpoint the source of yield loss, it is crucial to analyze the reaction mixture before commencing the workup. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a crude estimation of the reaction's success.[1] If the analysis indicates a high conversion of starting material to product, the yield loss likely occurred during workup and isolation. Conversely, if a significant amount of starting material remains or numerous side products are present, the reaction conditions may need optimization.[1]
Q3: What are the most common causes of product loss during an aqueous workup?
Several factors can contribute to product loss during an aqueous workup. These include:
-
Product solubility in the aqueous layer: Your product may have some solubility in the aqueous phase, leading to loss upon separation. Performing multiple extractions with smaller volumes of organic solvent can help mitigate this.[1]
-
Emulsion formation: The formation of a stable emulsion between the organic and aqueous layers can make separation difficult and lead to the loss of product in the emulsified layer.[2][4]
-
Product degradation: Changes in pH or exposure to water and air during the workup can cause degradation of sensitive products.[5]
-
Volatility of the product: If your product is volatile, it can be lost during solvent removal steps, such as rotary evaporation.[3]
Q4: My percent yield is over 100%. What does this indicate?
A yield greater than 100% is a clear indication that your product is impure and likely contains residual solvent or other contaminants. It is physically impossible to obtain more product than theoretically calculated. Thorough drying of the product and re-evaluation of its purity are necessary.
Troubleshooting Guides
Issue 1: Low Recovery After Liquid-Liquid Extraction
Q: I suspect I'm losing my product during liquid-liquid extraction. How can I improve my recovery?
A: To improve recovery from a liquid-liquid extraction, consider the following:
-
Solvent Selection: Ensure you are using the appropriate extraction solvent. The ideal solvent should have high solubility for your product and be immiscible with the other phase. The choice of solvent can significantly impact extraction efficiency.
-
pH Adjustment: For acidic or basic compounds, adjusting the pH of the aqueous layer can dramatically improve partitioning into the organic phase. For acidic compounds, a lower pH (more acidic) will keep them in their neutral form, which is typically more soluble in organic solvents. For basic compounds, a higher pH (more basic) is required.[1][6][7][8]
-
Multiple Extractions: Instead of a single extraction with a large volume of solvent, perform multiple extractions with smaller volumes. This is a more efficient method for recovering the maximum amount of product.[1]
-
Breaking Emulsions: If an emulsion forms, it can be broken by adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous layer, or by filtering the mixture through a pad of Celite.[1][4]
Quantitative Data Summary: Effect of Solvent and pH on Extraction Efficiency
| Compound Type | Extraction Solvent | Aqueous Phase pH | Extraction Efficiency/Recovery | Reference |
| Deoxynivalenol | Chloroform | Not Specified | Highest among tested solvents | [9] |
| Phenolic Compounds | 40% Ethanol in Water | Not Specified | Highest free radical scavenging potential | [10] |
| Cadmium(II) | Aliquat 336 in kerosene | 6.2 | Maximum extraction | [1] |
| Nd(III) | P507 in sulfonated kerosene | 4.51 | ~100% | [6] |
| Acidic Extractable | Not Specified | > pKa | Increased solubility and extraction | [7] |
| Basic Extractable | Not Specified | < pKa | Increased solubility and extraction | [7] |
Issue 2: Poor Yield from Recrystallization
Q: My product either doesn't crystallize well or I get a very low yield after recrystallization. What can I do?
A: Successful recrystallization depends on the correct choice of solvent and the cooling process.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If a single solvent is not suitable, a mixed solvent system can be used.[7]
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. However, rapid cooling might sometimes result in a higher apparent yield due to the trapping of impurities and solvent within the crystals.[11] Finding the optimal cooling rate is key to balancing yield and purity.
-
Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of your pure compound.
Quantitative Data Summary: Impact of Cooling Rate on Crystallization
| Compound | Cooling Method | Observation | Reference |
| Acetanilide | Ice Bath (Rapid Cooling) | Heavier amount of crystals (potentially including more impurities) | [11] |
| Acetanilide | Slow Cooling (at room temperature) | Lower mass of crystals (likely higher purity) | [11] |
| Polypropylene | Increased Cooling Rate | Decreased crystallization temperature and crystallinity | [12][13] |
Issue 3: Product Loss During Column Chromatography
Q: I'm losing a significant amount of my product on the silica gel column. How can I minimize this loss?
A: Product loss during column chromatography can be minimized by optimizing several parameters:
-
Solvent Polarity: The polarity of the eluent is critical. If the solvent is not polar enough, your product may not move down the column. If it is too polar, it may elute too quickly along with impurities. A good starting point is to find a solvent system that gives your product an Rf value of around 0.3 on a TLC plate.
-
Loading Technique: The sample should be loaded onto the column in a narrow band using a minimal amount of a solvent in which it is highly soluble. Overloading the column with too much sample can lead to poor separation and product loss.
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Quantitative Data Summary: Solvent Properties for Chromatography
| Solvent | Polarity Index (P') | Notes | Reference |
| n-Hexane | 0.1 | Nonpolar, weak solvent strength | [14][15] |
| Toluene | 2.4 | [14] | |
| Dichloromethane | 3.1 | Moderate solvent strength | [14][15] |
| Diethyl Ether | 2.8 | ||
| Ethyl Acetate | 4.4 | Strong organic solvent | [14][15] |
| Acetone | 5.1 | [14] | |
| Acetonitrile | 5.8 | Strong organic solvent | [14][15] |
| Methanol | 5.1 | Very strong organic solvent | [14][15] |
| Water | 10.2 | Weakest reversed-phase solvent | [14][15] |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
Setup: Secure a separatory funnel in a ring stand. Ensure the stopcock is closed.
-
Addition of Solutions: Pour the solution to be extracted into the funnel, followed by the extraction solvent. The total volume should not exceed three-quarters of the funnel's capacity.
-
Mixing and Venting: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure buildup. Close the stopcock and shake gently. Repeat the venting process.
-
Vigorous Shaking: Once the initial pressure is released, shake the funnel vigorously for a few seconds to ensure thorough mixing of the two phases.
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to separate completely.
-
Draining: Carefully open the stopcock and drain the bottom layer into a flask.
-
Collection: Collect the desired layer. If the desired product is in the upper layer, pour it out from the top of the funnel to avoid contamination from any residual lower layer near the stopcock.
-
Drying: Dry the organic layer using a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a suitable solvent in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Plug the bottom of a chromatography column with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, the "dry loading" method can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizing Troubleshooting Workflows
Caption: A workflow for troubleshooting low product yield.
Caption: Troubleshooting low recovery in liquid-liquid extraction.
Caption: A guide to troubleshooting poor recrystallization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shodex.com [shodex.com]
- 14. Solving the chromatography solvent problem | Buchi.com [buchi.com]
- 15. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Cis- and Trans-Chrysanthemic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of cis- and trans-isomers of chrysanthemic acid esters, a foundational component of pyrethroid insecticides. The information presented is supported by experimental data to aid in research and development of novel insecticidal agents.
Executive Summary
This compound esters are the active components in pyrethrum, the natural insecticide derived from Chrysanthemum cinerariaefolium.[1] Synthetic derivatives, known as pyrethroids, are widely used in commercial and household insecticides.[1] The insecticidal activity of these compounds is largely dependent on their stereochemistry, specifically the cis- and trans-isomers at the C1 and C3 positions of the cyclopropane ring. Experimental evidence consistently demonstrates that the geometric isomerism of the this compound moiety significantly influences the bioactivity of the resulting ester.
Data Presentation: A Quantitative Comparison
The insecticidal efficacy of cis- and trans-chrysanthemic acid esters has been evaluated through bioassays on various insect species. The following table summarizes the relative toxicity of cis- and trans-allethrin, a prominent this compound ester, to the housefly (Musca domestica).
| Isomer | Relative Toxicity (trans-allethrin = 1.00) |
| trans-allethrin | 1.00 |
| cis-allethrin | 0.546[2] |
Data sourced from Gersdorff and Mitlin (1952) as cited in a subsequent study.[2] The study utilized a kerosene spray application on houseflies.
The data clearly indicates that the trans-isomer of allethrin is approximately 1.8 times more toxic to houseflies than the cis-isomer. This finding is consistent with the broader understanding that the trans-configuration in many pyrethroids contributes to higher insecticidal potency.[3]
Mechanism of Action: Targeting the Insect Nervous System
The primary target of this compound esters is the voltage-gated sodium channels in the nerve cell membranes of insects.[4] These channels are crucial for the propagation of nerve impulses.
Electrophysiological Analysis: Voltage Clamp Technique
This method is employed to study the effect of the compounds on the kinetics of voltage-gated sodium channels.
Materials:
-
Isolated nerve preparations from the target insect (e.g., cockroach giant axons)
-
Voltage clamp apparatus
-
Microelectrodes
-
Physiological saline solution
-
Solutions of cis- and trans-chrysanthemic acid esters in saline
Procedure:
-
Nerve Preparation: Dissect and isolate a suitable nerve fiber from the insect and place it in a chamber with physiological saline.
-
Electrode Placement: Insert intracellular microelectrodes into the axon to measure and control the membrane potential.
-
Voltage Clamping: Use the voltage clamp apparatus to hold the membrane potential at a set level.
-
Compound Application: Apply a depolarizing voltage step to elicit a sodium current. After recording the control current, perfuse the preparation with a saline solution containing a known concentration of the test isomer.
-
Data Recording: Record the changes in the sodium current in the presence of the compound. Key parameters to measure include the peak current amplitude and the rate of current decay.
-
Analysis: Compare the effects of the cis- and trans-isomers on the sodium channel kinetics. A prolongation of the sodium current decay is indicative of the typical pyrethroid mode of action.
Conclusion
The stereochemistry of this compound esters is a critical determinant of their insecticidal activity. The available data strongly suggests that trans-isomers are generally more potent than their corresponding cis-counterparts. This difference in bioactivity is attributed to the specific stereochemical requirements of the binding site on the insect's voltage-gated sodium channels. For researchers and professionals in the field of insecticide development, a thorough understanding of these structure-activity relationships is paramount for the rational design of new and more effective pest control agents. Further research into the specific interactions of individual stereoisomers with the sodium channel protein can provide deeper insights and open avenues for the development of next-generation insecticides with improved efficacy and safety profiles.
References
A Comparative Analysis: Chemical vs. Biocatalytic Synthesis of Chrysanthemic Acid
For researchers, scientists, and professionals in drug development, the synthesis of chrysanthemic acid, a key precursor to synthetic pyrethroid insecticides, presents a choice between established chemical routes and emerging biocatalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable synthesis strategy.
The traditional chemical synthesis of this compound, while effective, often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents. In contrast, biocatalytic methods, leveraging the specificity and efficiency of enzymes, offer a greener and more stereoselective alternative. This analysis delves into the quantitative and qualitative differences between these two synthetic paradigms.
At a Glance: Comparing Synthesis Routes
| Parameter | Chemical Synthesis (Martel & Huynh Route) | Biocatalytic Synthesis (Enzymatic Resolution) |
| Starting Materials | 3-Methyl-2-butenoic acid, 2-Methyl-3-buten-2-ol | Racemic this compound ester (e.g., ethyl chrysanthemate) |
| Key Reagents/Catalysts | Thionyl chloride, Pyridine, Isobutylene, Aluminum chloride, Sodium ethoxide | Lipase (e.g., Candida antarctica Lipase B), Whole cells (Rhodococcus sp.) |
| Overall Yield | ~30-40% | ~45-50% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | Produces a racemic mixture requiring further resolution | >95% for the desired enantiomer |
| Reaction Conditions | High temperatures, anhydrous conditions, use of strong acids/bases | Mild temperatures (typically 30-50 °C), aqueous or organic solvents |
| Number of Steps | Multi-step (typically 5-6 steps) | Fewer steps (often a single resolution step) |
| Environmental Impact | Use of hazardous reagents (e.g., thionyl chloride), generation of inorganic waste | Generally regarded as greener, biodegradable catalysts, less hazardous waste |
Delving into the Methodologies: Experimental Protocols
Chemical Synthesis: The Martel and Huynh Approach
This widely recognized chemical synthesis route produces a racemic mixture of cis- and trans-chrysanthemic acid. The overall yield for this multi-step process is typically in the range of 30-40%.[1][2]
Step 1: Synthesis of 3-Methyl-2-butenoyl Chloride 3-Methyl-2-butenoic acid is reacted with thionyl chloride in the presence of a catalytic amount of pyridine to yield 3-methyl-2-butenoyl chloride. The reaction is typically carried out at reflux temperature.
Step 2: Friedel-Crafts Acylation The resulting acid chloride is then reacted with isobutylene in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane at low temperatures (-78 °C) to form 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanone.
Step 3: Favorskii Rearrangement The cyclopropanone is treated with a strong base, such as sodium ethoxide in ethanol, to induce a Favorskii rearrangement, yielding ethyl chrysanthemate as a mixture of cis and trans isomers.
Step 4: Hydrolysis Finally, the ethyl chrysanthemate is hydrolyzed using a base, like sodium hydroxide, followed by acidification to give this compound.
Biocatalytic Synthesis: Enzymatic Kinetic Resolution
Biocatalytic approaches primarily focus on the stereoselective synthesis or resolution of this compound esters. A common and effective method is the enzymatic kinetic resolution of a racemic mixture of ethyl chrysanthemate using a lipase.[3][4] This method can achieve high enantiomeric excess (>95%) for the desired enantiomer with a theoretical maximum yield of 50% for that enantiomer.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-Ethyl Chrysanthemate
-
Enzyme Preparation: Immobilized Candida antarctica lipase B (CALB) is suspended in a suitable organic solvent (e.g., hexane) or a biphasic system.
-
Reaction Setup: Racemic ethyl chrysanthemate is added to the enzyme suspension. The reaction is typically carried out at a mild temperature (e.g., 40-50 °C) with gentle agitation.
-
Selective Hydrolysis: The lipase selectively hydrolyzes one enantiomer of the ethyl chrysanthemate to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For example, CALB preferentially hydrolyzes the (1S,3S)- and (1S,3R)-enantiomers.
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Product Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The unreacted ester and the produced carboxylic acid are then separated by extraction. The acidic product is extracted into an aqueous basic solution, which is then acidified and extracted with an organic solvent to isolate the enantiomerically enriched this compound. The unreacted ester can be recovered from the organic phase.
Visualizing the Pathways
To better illustrate the distinct workflows of chemical and biocatalytic synthesis, the following diagrams are provided.
Environmental and Safety Considerations
A significant differentiator between the two synthetic approaches lies in their environmental footprint and inherent safety.
Chemical Synthesis:
-
Hazardous Reagents: The use of reagents like thionyl chloride and ethyl diazoacetate poses significant safety risks. Ethyl diazoacetate, in particular, is known for its instability and potential for explosive decomposition.[5]
-
Waste Generation: Chemical synthesis routes often generate stoichiometric amounts of inorganic salts and other byproducts that require disposal. The use of organic solvents also contributes to the overall waste stream.[5] The manufacturing of pyrethroids, in general, involves waste streams that are subject to federal regulations for disposal.[5]
Biocatalytic Synthesis:
-
Mild Conditions: Enzymatic reactions are typically conducted in aqueous media or benign organic solvents under mild temperature and pressure conditions, reducing energy consumption and safety hazards.
-
Biodegradable Catalysts: Enzymes are biodegradable and non-toxic, minimizing their environmental impact.
-
Reduced Waste: Biocatalytic processes are often more selective, leading to fewer byproducts and a cleaner waste stream. The principles of green chemistry, such as atom economy and E-factor, generally favor biocatalytic routes.[6][7][8]
Conclusion: A Greener Future for this compound Synthesis
While chemical synthesis remains a viable and established method for producing this compound, the advantages of biocatalysis are compelling, particularly for the production of enantiomerically pure forms. The high stereoselectivity, milder reaction conditions, and improved environmental profile position biocatalytic methods as a superior choice for sustainable and efficient synthesis. For drug development and other applications where specific stereoisomers are required, enzymatic resolution offers a direct and highly effective route. As the field of biocatalysis continues to advance, with the development of more robust and efficient enzymes, the industrial-scale production of this compound is likely to see a significant shift towards these greener technologies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scribd.com [scribd.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chrysanthemic Acid Derivatives as Insecticides: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the insecticidal efficacy of various chrysanthemic acid derivatives, commonly known as pyrethroids. The information is intended for researchers, scientists, and professionals in drug development and pest management. The guide summarizes key performance data, details experimental methodologies, and illustrates the underlying mechanism of action.
Quantitative Efficacy Overview
The insecticidal efficacy of this compound derivatives is typically quantified using the median lethal dose (LD50), which represents the dose required to kill 50% of a test population. The following table summarizes the topical LD50 values of several common pyrethroids against adult females of the housefly, Musca domestica, a standard model organism in insecticide testing. Lower LD50 values indicate higher toxicity and greater insecticidal efficacy.
| This compound Derivative | Target Insect Species | LD50 (µ g/female ) |
| Deltamethrin | Musca domestica (susceptible strain) | 0.0035 |
| Lambda-cyhalothrin | Musca domestica (susceptible strain) | 0.007 |
| alpha-Cypermethrin | Musca domestica (susceptible strain) | 0.009 |
| Cypermethrin | Musca domestica (susceptible strain) | 0.02 |
| Cypermethrin | Musca domestica (laboratory strain) | 0.0223 |
| Cyfluthrin | Musca domestica (susceptible strain) | 0.028 |
| Permethrin | Musca domestica (susceptible strain) | 0.05 |
| Fenvalerate | Musca domestica (susceptible strain) | 0.11 |
Data compiled from studies on susceptible and laboratory strains of Musca domestica.
Experimental Protocols
The data presented in this guide are primarily derived from topical application bioassays. This method is a standard for assessing the intrinsic toxicity of insecticides.[1]
Topical Application Bioassay Protocol
This protocol is adapted from established methods for determining the toxicity of insecticides to insects like mosquitoes and houseflies.[2][3][4]
1. Test Organisms:
-
Adult female houseflies (Musca domestica), 3-5 days old, are used. A laboratory-reared, insecticide-susceptible strain is ideal for establishing baseline toxicity.
2. Insecticide Preparation:
-
A stock solution of the this compound derivative is prepared in a suitable volatile solvent, typically acetone.
-
Serial dilutions of the stock solution are made to create a range of concentrations that will produce a dose-response curve, ideally resulting in mortality between 10% and 90%.
3. Application Procedure:
-
Insects are immobilized, often by chilling them on a cold surface.
-
A precise volume of the insecticide solution (commonly 0.1 to 1.0 µL) is applied to the dorsal thorax of each insect using a calibrated microapplicator.
-
A control group is treated with the solvent alone to account for any mortality due to handling or the solvent.
4. Post-Treatment Observation:
-
Treated insects are transferred to clean holding containers with access to a food source (e.g., a sugar solution).
-
Mortality is assessed at a predetermined time point, typically 24 hours post-application. An insect is considered dead if it is unable to move when prodded.
5. Data Analysis:
-
The mortality data is corrected for any control mortality using Abbott's formula.
-
A probit analysis is performed on the dose-response data to calculate the LD50 value and its 95% confidence limits.
Mechanism of Action: Signaling Pathway
This compound derivatives exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[2][5] This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.[2][5]
Caption: Mechanism of action of this compound derivatives on insect voltage-gated sodium channels.
The binding of pyrethroids to specific sites on the sodium channel protein, known as PyR1 and PyR2, stabilizes the open state of the channel.[6][7] This prevents the channel from closing (inactivating) in a timely manner, leading to a continuous influx of sodium ions. The persistent influx of sodium ions causes uncontrolled nerve impulses, resulting in tremors, paralysis, and ultimately, the death of the insect.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Functional Group Reactivity in Chrysanthemic Acid
Chrysanthemic acid, a cornerstone in the synthesis of pyrethroid insecticides, possesses a unique molecular architecture featuring three distinct functional groups: a carboxylic acid, an alkene (within an isobutenyl side chain), and a cyclopropane ring. The selective manipulation of these groups is paramount in the development of novel derivatives with tailored biological activities. This guide provides a comprehensive comparison of the reactivity of these functional groups, supported by experimental data and detailed protocols for researchers in drug development and chemical synthesis.
Orthogonal Reactivity: A Key to Selective Transformations
The carboxylic acid, alkene, and cyclopropane moieties in this compound exhibit what is known as "orthogonal reactivity." This desirable characteristic implies that each functional group can be targeted and modified under specific reaction conditions without affecting the others, allowing for a high degree of control in synthetic strategies. The general hierarchy of reactivity under typical laboratory conditions is:
-
Carboxylic Acid: The most readily derivatized functional group.
-
Alkene (Isobutenyl group): Susceptible to a range of electrophilic additions.
-
Cyclopropane Ring: The most inert of the three, requiring more forcing conditions to react.
Comparative Reactivity and Selective Reactions
The following table summarizes the selective reactions for each functional group, providing an overview of the required conditions and expected outcomes. This data is compiled from various studies and represents typical yields.
| Functional Group | Reaction Type | Reagents and Conditions | Product | Typical Yield (%) | Relative Reactivity |
| Carboxylic Acid | Esterification (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂), 50-60°C, 4h. 2. Alcohol, Pyridine, CH₂Cl₂, Room Temperature. | Ester | 73-85%[1] | High |
| Alkene | Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA), Chloroform (CHCl₃), Room Temperature, 1.5h. | Epoxide | ~77-87%[2] | Moderate |
| Alkene | Ozonolysis | 1. Ozone (O₃), Methanol (CH₃OH), -78°C. 2. Reductive work-up (e.g., (CH₃)₂S). | Aldehyde/Ketone | Not specified, but a common high-yield reaction.[3] | Moderate |
| Cyclopropane Ring | Acid-Catalyzed Ring Opening | Strong acids (e.g., HBr, HCl). | Dihydrohalo derivative | Yields vary depending on conditions.[4] | Low |
| Cyclopropane Ring | Photochemical Decomposition | UV irradiation, often with a sensitizer (e.g., acetophenone). | Isomerization or fragmentation products | Dependent on conditions and sensitizer.[5] | Low |
Experimental Protocols
Selective Esterification of the Carboxylic Acid Group
This two-step protocol ensures the selective esterification of the carboxylic acid without affecting the alkene or cyclopropane ring.
Step 1: Formation of Chrysanthemoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add an excess of thionyl chloride (SOCl₂).
-
Heat the mixture with stirring at 50-60°C for 4 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude chrysanthemoyl chloride.[1]
Step 2: Ester Formation
-
Dissolve the desired alcohol (1 mmol) and pyridine (1.1 mmol) in dichloromethane (CH₂Cl₂) in a separate flask at room temperature.
-
Add a solution of the crude chrysanthemoyl chloride (1.1 mmol) in dichloromethane dropwise to the alcohol solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl and partition with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.[1]
Selective Epoxidation of the Alkene Group
This method allows for the selective oxidation of the isobutenyl double bond to an epoxide, leaving the carboxylic acid and cyclopropane ring intact.
-
Dissolve this compound (or its ester) in chloroform in a round-bottom flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Stir the mixture at room temperature for 1.5 hours.
-
The byproduct, meta-chlorobenzoic acid, will precipitate out of the solution and can be removed by filtration.
-
Wash the filtrate with a 5% sodium hydrogen carbonate solution to remove any remaining acidic byproduct.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent in vacuo to yield the epoxide.[2]
Selective Ozonolysis of the Alkene Group
Ozonolysis provides a method for cleaving the double bond of the isobutenyl group to form carbonyl compounds.
-
Dissolve this compound (or its ester) in a suitable solvent such as methanol or dichloromethane in a three-necked flask equipped with a gas inlet tube and a cold trap.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Perform a work-up procedure. For a reductive work-up to yield aldehydes or ketones, add a reducing agent like dimethyl sulfide ((CH₃)₂S) or triphenylphosphine (PPh₃) and allow the solution to warm to room temperature.
-
Isolate and purify the product using standard techniques.[3][6]
Visualizing Reactivity Pathways
The following diagrams illustrate the logical relationships in the selective modification of this compound's functional groups.
Caption: Selective reaction pathways for this compound.
The following diagram illustrates a typical experimental workflow for a selective reaction.
Caption: General experimental workflow for selective modification.
Conclusion
The distinct reactivity of the carboxylic acid, alkene, and cyclopropane functionalities in this compound allows for a high degree of synthetic flexibility. The carboxylic acid is the most accessible for modification, readily undergoing reactions like esterification under mild conditions. The alkene is moderately reactive, susceptible to electrophilic additions such as epoxidation and ozonolysis. The cyclopropane ring is the most robust, generally requiring more energetic conditions for its transformation. This understanding of orthogonal reactivity is crucial for the rational design and synthesis of new pyrethroid analogs and other biologically active molecules derived from this important natural product.
References
- 1. asianpubs.org [asianpubs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. US3989654A - Process for preparing cis-chrysanthemic acid - Google Patents [patents.google.com]
- 5. Understanding the decomposition reaction mechanism of this compound: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Chrysanthemic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various chrysanthemic acid-based compounds, primarily focusing on synthetic pyrethroids. The data presented is compiled from multiple immunoassay-based studies, offering insights into the structural determinants of antibody recognition. Detailed experimental protocols for the key assay formats are provided to support the replication and extension of these findings.
Quantitative Cross-Reactivity Data
The cross-reactivity of immunoassays is a critical parameter in developing specific and reliable diagnostic tools and in understanding the potential for off-target effects in drug development. The following tables summarize the 50% inhibitory concentration (IC50) and percentage cross-reactivity (% CR) of several pyrethroid insecticides, which are esters of this compound or its derivatives. The data is derived from various enzyme-linked immunosorbent assays (ELISAs).
Table 1: Cross-Reactivity of Pyrethroids Determined by a Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA [1]
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Cypermethrin | 129.1 | 100.0 |
| β-Cypermethrin | 199.6 | 64.7 |
| Cyfluthrin | 215.5 | 59.9 |
| Fenpropathrin | 220.3 | 58.6 |
| λ-Cyhalothrin | 226.9 | 56.9 |
| β-Cyfluthrin | 241.7 | 53.4 |
| Deltamethrin | 591.2 | 21.8 |
| Fenvalerate | 763.1 | 16.9 |
Table 2: Cross-Reactivity of Pyrethroids Determined by a Monoclonal Antibody (3E9) Based General Immunoassay
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Cypermethrin | 1.7 | 100 |
| Fenpropathrin | 14.0 | 12 |
| Esfenvalerate | 45.8 | 4 |
| Bifenthrin | 191.8 | 0.9 |
| Deltamethrin | 298.5 | 0.6 |
Table 3: Class-Specific Cross-Reactivity of Type I and Type II Pyrethroids in a Polyclonal Antibody-Based ELISA
| Compound | IC50 (µg/mL) | Cross-Reactivity (%) (Phenothrin as reference) |
| Phenothrin (Type I) | 0.017 | 100 |
| Permethrin (Type I) | 0.022 | 77.3 |
| Deltamethrin (Type II) | 0.023 | 73.9 |
| Cypermethrin (Type II) | 0.019 | 89.5 |
| Cyhalothrin (Type II) | 0.016 | 106.2 |
| Esfenvalerate (Type II) | 0.186 | 9.1 |
| Fenvalerate (Type II) | 0.125 | 13.6 |
| Tetramethrin | >10 | <0.1 |
| Bifenthrin | >10 | <0.1 |
| 3-phenoxybenzoic acid | >1 | <1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. Below are generalized protocols for the most common immunoassay format used in the cited studies, the Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA), and a representative protocol for Surface Plasmon Resonance (SPR) which can be adapted for cross-reactivity studies of small molecules.
Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol outlines the key steps for determining the cross-reactivity of this compound-based compounds.
-
Coating Antigen Preparation and Plate Coating:
-
A hapten (a small molecule chemically coupled to a carrier protein like Ovalbumin - OVA) is synthesized to be structurally similar to the target analyte.
-
The coating antigen (e.g., Hapten-OVA) is diluted in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6) to an optimized concentration.
-
100 µL of the diluted coating antigen is added to each well of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C to allow the antigen to adsorb to the well surface.
-
-
Washing and Blocking:
-
The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).
-
To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS) is added to each well.
-
The plate is incubated for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
The plate is washed again as described above.
-
50 µL of a standard solution of the target analyte or a competing compound (at various concentrations) and 50 µL of the primary antibody (at a predetermined optimal dilution) are added to each well.
-
The plate is incubated for 1 hour at 37°C. During this time, the free analyte and the coated antigen compete for binding to the primary antibody.
-
-
Secondary Antibody and Detection:
-
The plate is washed to remove unbound primary antibody and other components.
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated goat anti-mouse IgG) is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
After another washing step, 100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark for 15-30 minutes to allow for color development.
-
-
Stopping the Reaction and Reading the Results:
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
The absorbance is read at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the logarithm of the analyte concentration.
-
The IC50 value is determined as the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
The percentage cross-reactivity (% CR) is calculated using the following formula: % CR = (IC50 of the target compound / IC50 of the competing compound) x 100
-
Surface Plasmon Resonance (SPR) Protocol for Small Molecule Cross-Reactivity (Competitive Assay)
While specific SPR studies on this compound cross-reactivity are not abundant in the literature, a competitive assay format is well-suited for this purpose. This generalized protocol describes how such a study could be designed.[2][3]
-
Sensor Chip Preparation and Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A protein target (e.g., a specific antibody or a receptor protein) is immobilized onto the sensor surface via amine coupling.
-
The remaining active sites on the surface are deactivated using ethanolamine.
-
-
Assay Development and Analyte Binding:
-
The primary analyte (the this compound-based compound for which the assay is being developed) is injected at various concentrations to determine its binding kinetics (association and dissociation rates) and affinity (KD) to the immobilized target protein.
-
A concentration of the primary analyte that gives a significant and stable binding signal is chosen for the competition assay.
-
-
Competitive Binding Analysis:
-
A series of solutions are prepared containing a fixed concentration of the primary analyte and varying concentrations of the competing this compound analogs.
-
These solutions are injected over the sensor surface.
-
The binding signal is monitored in real-time. A decrease in the binding signal compared to the signal from the primary analyte alone indicates competition for the binding site on the immobilized protein.
-
-
Data Analysis:
-
The steady-state binding response is plotted against the concentration of the competing compound.
-
The data is fitted to a competitive binding model to determine the inhibition constant (Ki) or the IC50 for each competing compound.
-
The relative cross-reactivity can be assessed by comparing the Ki or IC50 values of the different analogs.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive ELISA and the potential signaling pathway crosstalk affected by this compound-based compounds.
Caption: Indirect Competitive ELISA Workflow.
Caption: Potential Signaling Pathway Crosstalk.
Discussion
The cross-reactivity data presented in this guide highlights the variability in antibody recognition among different this compound-based compounds. The degree of cross-reactivity is influenced by the specific structural features of the pyrethroid, including the nature of the alcohol moiety and the presence of an α-cyano group. For instance, the development of broad-spectrum antibodies often targets the conserved 3-phenoxybenzoic acid moiety present in many Type II pyrethroids.[4]
The choice between a homologous and a heterologous immunoassay format can significantly impact the sensitivity and specificity of the assay. Heterologous assays, where the hapten used for immunization differs from the hapten used in the coating antigen, often result in higher sensitivity for the target analyte.
The investigation of signaling pathway modulation by this compound-based compounds is crucial for understanding their potential off-target effects. Pyrethroids have been shown to impact several key signaling cascades, including those involved in calcium homeostasis, oxidative stress, and programmed cell death.[2][5] The crosstalk between these pathways, as depicted in the diagram, suggests that exposure to these compounds could have complex cellular consequences beyond their primary mode of action as insecticides. For drug development professionals, understanding this potential for cross-reactivity with cellular signaling pathways is essential for assessing the safety and specificity of novel therapeutic agents based on the this compound scaffold.
Further research utilizing techniques like Surface Plasmon Resonance will be invaluable in providing more detailed kinetic data on the binding of these compounds to various protein targets, thereby offering a more comprehensive picture of their cross-reactivity profiles.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Affinity constants for small molecules from SPR competition experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. news-medical.net [news-medical.net]
A Comparative Guide to Enantiomeric Excess (ee) Determination of Chrysanthemic Acid via HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and quality control of chiral molecules like chrysanthemic acid, a key component of pyrethroid insecticides. The stereochemistry of this compound significantly influences the biological activity of these insecticides. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the determination of its enantiomeric excess.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted and robust method. Gas Chromatography (GC), often requiring derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offer viable alternatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Minimal, typically dissolution in the mobile phase. | Derivatization step required (e.g., esterification or amidation), may involve additional purification. | Simple mixing of the sample with the chiral solvating agent in an NMR tube. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be longer due to the derivatization step, but the GC run itself is often fast (10-20 minutes). | Rapid data acquisition (5-15 minutes), but sample preparation and shimming can add time. |
| Resolution | Generally provides baseline separation of enantiomers.[1] | Can achieve excellent separation of diastereomers.[2] | Resolution depends on the magnitude of the induced chemical shift difference (Δδ). |
| Sensitivity | High, with UV detection commonly used. | Very high, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Lower sensitivity compared to chromatographic methods, typically requires mg of sample. |
| Quantitative Accuracy | High, based on peak area integration. | High, based on peak area integration. | Can be accurate, but peak overlap can be a challenge. |
| Method Development | Requires screening of chiral columns and mobile phases. | Involves optimization of derivatization reaction and GC conditions. | Requires screening of chiral solvating agents and optimization of concentration and temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A common approach for the chiral separation of this compound involves the use of a polysaccharide-based or a terguride-based chiral stationary phase.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a terguride-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) is often used for normal-phase separations. For a terguride-based column, the mobile phase pH can significantly affect the separation of cis- and trans-isomers.[1] A typical mobile phase could be n-Hexane/Isopropanol/TFA (95:5:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers ((Area1 - Area2) / (Area1 + Area2)) x 100%.
Gas Chromatography (GC)
This method involves the conversion of this compound enantiomers into diastereomeric amides, which can be separated on a standard achiral GC column.[2]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-chiral capillary column, such as a 50-m x 0.25-mm glass capillary column coated with FFAP (free fatty acid phase).[2]
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient may be required to achieve optimal separation.
Sample Preparation (Derivatization):
-
Convert the this compound sample to its acid chloride by reacting with a chlorinating agent (e.g., thionyl chloride).
-
React the resulting acid chloride with an enantiomerically pure chiral amine, such as (+)-α-methylbenzylamine, to form diastereomeric amides.[2]
-
Dissolve the resulting diastereomeric amide mixture in a suitable solvent (e.g., dichloromethane) for GC analysis.
Data Analysis:
The enantiomeric excess is determined by the relative peak areas of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of a chiral solvating agent (CSA) can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the CSA are soluble (e.g., CDCl₃).
Sample Preparation:
-
Dissolve a few milligrams of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol) to the NMR tube. The molar ratio of CSA to the analyte may need to be optimized.
-
Acquire another ¹H NMR spectrum and look for the splitting of signals corresponding to the enantiomers.
Data Analysis:
The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer.
Mandatory Visualization
Caption: Experimental workflow for ee determination of this compound via HPLC.
Caption: Logical relationships of the compared analytical methods.
References
- 1. High-performance liquid chromatography study of the enantiomer separation of this compound and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The this compound moiety - Analyst (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic vs. Natural Chrysanthemic Acid
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between naturally derived and synthetically produced compounds is paramount. This guide provides a detailed spectroscopic comparison of natural (+)-trans-chrysanthemic acid and its synthetic counterparts, offering a clear, data-driven analysis to aid in quality control, stereochemical confirmation, and synthetic pathway validation.
Chrysanthemic acid is a key component of pyrethroids, a class of potent insecticides. The naturally occurring active form is (+)-trans-chrysanthemic acid, isolated from the flowers of Chrysanthemum cinerariaefolium.[1] In contrast, synthetic routes can yield a mixture of stereoisomers, including cis and trans isomers, as well as racemic mixtures. Verifying the stereochemistry and purity of this compound is crucial for its application in the synthesis of active pyrethroid insecticides.
This guide leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to delineate the structural nuances between these forms.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for natural ((+)-trans) and synthetic (predominantly cis and racemic trans) this compound, providing a quantitative basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | Natural (+)-trans-Chrysanthemic Acid Chemical Shift (δ, ppm) | Synthetic cis-Chrysanthemic Acid Chemical Shift (δ, ppm) | Key Differentiating Features |
| H-1 (Cyclopropane) | ~1.46 (d, J ≈ 5.5 Hz) | ~1.85 (d, J ≈ 8.0 Hz) | Significant downfield shift of H-1 in the cis isomer due to anisotropic effects of the carboxylic acid and isobutenyl groups. Different coupling constants (J) are also indicative of the stereochemistry. |
| H-3 (Cyclopropane) | ~2.13 (dd, J ≈ 8.5, 5.5 Hz) | ~2.20 (dd, J ≈ 8.5, 8.0 Hz) | The coupling between H-1 and H-3 is crucial for distinguishing between cis and trans isomers. |
| Vinylic H | ~5.05 (d, J ≈ 8.5 Hz) | ~5.30 (d, J ≈ 8.5 Hz) | The vinylic proton in the cis isomer is typically shifted downfield. |
| Gem-dimethyl (C(CH₃)₂) | ~1.19 (s, 3H), ~1.27 (s, 3H) | ~1.15 (s, 3H), ~1.25 (s, 3H) | Subtle differences in the chemical shifts of the gem-dimethyl protons. |
| Isobutenyl CH₃ | ~1.70 (s, 3H), ~1.74 (s, 3H) | ~1.72 (s, 6H) | Minor variations in the chemical shifts of the isobutenyl methyl groups. |
| COOH | >10 (broad s) | >10 (broad s) | The carboxylic acid proton appears as a broad singlet at a low field in both isomers and is often not precisely reported. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | Natural (+)-trans-Chrysanthemic Acid Chemical Shift (δ, ppm) | Synthetic cis-Chrysanthemic Acid Chemical Shift (δ, ppm) | Key Differentiating Features |
| C=O (Carboxylic Acid) | ~179.0 | ~178.5 | Minor difference in the carbonyl carbon chemical shift. |
| C-1 (Cyclopropane) | ~32.0 | ~34.0 | The C-1 carbon of the cis isomer is shifted downfield. |
| C-2 (Cyclopropane) | ~28.5 | ~29.0 | |
| C-3 (Cyclopropane) | ~33.0 | ~31.0 | The C-3 carbon of the cis isomer is shifted upfield. |
| C(CH₃)₂ | ~20.0, ~29.0 | ~15.0, ~25.0 | Significant differences in the chemical shifts of the gem-dimethyl carbons provide a clear distinction between isomers. |
| =C(CH₃)₂ | ~18.0, ~26.0 | ~18.5, ~26.5 | |
| =CH- | ~120.0 | ~118.0 | |
| C= | ~135.0 | ~137.0 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | Natural & Synthetic this compound (Typical Range) | Assignment and Interpretation |
| O-H Stretch | 3500 - 2500 (very broad) | The broadness is due to hydrogen bonding of the carboxylic acid dimers.[2] |
| C-H Stretch (sp²) | ~3100 (sharp) | Vinylic C-H bond stretch.[3] |
| C-H Stretch (sp³) | ~2980 - 2850 | Aliphatic C-H bond stretches. |
| C=O Stretch | 1725 - 1700 | Carbonyl stretch of the carboxylic acid.[3] |
| C=C Stretch | ~1650 | Alkene C=C bond stretch.[3] |
| C-O Stretch | ~1300 - 1200 | Carboxylic acid C-O bond stretch. |
Table 4: Mass Spectrometry (MS) Data
| m/z Value | Relative Intensity | Proposed Fragment | Interpretation |
| 168 | Moderate | [M]⁺ | Molecular ion peak. |
| 153 | Moderate | [M - CH₃]⁺ | Loss of a methyl group. |
| 123 | High | [M - COOH]⁺ | Loss of the carboxylic acid group, often the base peak. |
| 81 | Moderate | [C₆H₉]⁺ | Further fragmentation of the cyclopropane ring. |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are the typical protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the liquid or solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[4][5]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Derivatization (optional but recommended for carboxylic acids): To improve volatility and chromatographic peak shape, convert the carboxylic acid to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or by heating with methanol and an acid catalyst.
-
Dilution: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2-3 scans/second.
-
-
Data Analysis: Identify the this compound peak based on its retention time and compare the resulting mass spectrum with a reference library or known fragmentation patterns.
Visualizing the Comparison Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of natural and synthetic this compound.
Caption: Spectroscopic analysis workflow for this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for distinguishing between natural and synthetic this compound. ¹H and ¹³C NMR are particularly adept at elucidating the stereochemistry, with distinct chemical shifts and coupling constants for cis and trans isomers. IR spectroscopy serves as a rapid method for confirming the presence of the carboxylic acid functionality, while mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns for structural verification. By employing these methods with robust experimental protocols, researchers can confidently assess the identity, purity, and stereochemical integrity of their this compound samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Validation of Analytical Methods for Chrysanthemic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantification of chrysanthemic acid and its parent pyrethroid esters in complex matrices such as environmental, agricultural, and biological samples. The focus is on the validation and performance of two principal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Experimental data and protocols are provided to assist researchers in selecting the most suitable method for their specific application.
This compound is the characteristic acidic component of pyrethrins and synthetic pyrethroids, a major class of insecticides.[1][2] Accurate determination of its residues in diverse and complex matrices is critical for environmental monitoring, food safety assurance, and toxicokinetic studies.[3]
Comparison of Core Analytical Techniques
The analysis of this compound and pyrethroids in complex samples is predominantly achieved through chromatographic separation coupled with mass spectrometric detection. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) is often dictated by the analyte's properties, the complexity of the matrix, and the specific requirements of the study.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is highly versatile and often preferred for its ability to analyze a wide range of compounds without the need for chemical derivatization.[4] It is particularly effective for pyrethroids in matrices like animal fat, milk, and various food commodities.[5] The use of sample preparation methods like QuEChERS makes LC-MS/MS a rapid and straightforward option for screening and quantification.[5][6] The high selectivity of tandem mass spectrometry (MS/MS) helps to minimize interferences from complex sample matrices.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-based methods are traditionally used for pyrethroid analysis due to their hydrophobicity.[6] GC offers excellent chromatographic resolution, which is advantageous for separating isomers and resolving analytes from complex matrix components.[9] For non-volatile or polar analytes like this compound itself, a derivatization step is often required to increase volatility.[10] While this adds a step to sample preparation, GC-MS/MS can provide superior sensitivity and accuracy for certain compounds.[5][9]
Data Presentation: Performance Comparison
The following tables summarize the performance of validated LC-MS/MS and GC-MS methods for the analysis of pyrethroids (which degrade to this compound) in various complex matrices. These validation parameters are essential for demonstrating that an analytical method is suitable for its intended purpose.[11]
Table 1: LC-MS/MS Method Performance in Various Matrices
| Parameter | Soil & Sediment[6][12] | Animal Fat & Milk[5] | Rat Plasma[3] | Chrysanthemum Tea[8] |
| Linearity (r²) | > 0.99 | Not Specified | > 0.99 | > 0.99 |
| Limit of Quantitation (LOQ) | 0.02 - 0.06 µg/kg | 10 ng/g | 7.8 - 31.3 ng/mL | 0.05 mg/kg |
| Recovery (%) | 70 - 119% | Sufficient for MRLs | 85 - 115% (Accuracy) | 75.7 - 118.2% |
| Precision (RSD) | 2 - 16% | Not Specified | < 15% | < 20% |
| Sample Prep | QuEChERS, DLLME | QuEChERS | Protein Precipitation | QuEChERS |
Table 2: GC-MS Method Performance in Various Matrices
| Parameter | Biological Matrices (General)[3] | Environmental Samples[9] | Chrysanthemum Flowers[13] |
| Linearity (r²) | > 0.99 | > 0.99 | Not Specified |
| Limit of Quantitation (LOQ) | 0.30 ng/mL (Deltamethrin) | 0.87 - 2.09 pg/m³ (PAHs) | Not Specified |
| Recovery (%) | Not Specified | Assessed via spiking | Not Specified |
| Precision (RSD) | Not Specified | Not Specified | Not Specified |
| Sample Prep | LLE, Derivatization | Ultrasonic Extraction | Hydro-distillation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results.[14] Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Method 1: QuEChERS Extraction and LC-MS/MS Analysis (Soil/Sediment)
This protocol is adapted from methods for analyzing pyrethroids in environmental samples.[6][12]
-
Sample Preparation (QuEChERS):
-
Weigh 5-10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 5 mL of water to hydrate the sample (especially for dry soil) and vortex.[6]
-
Add 10 mL of acetonitrile, and shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). Vortex immediately for 1 minute.
-
Centrifuge at ≥3500 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.
-
For cleanup (d-SPE), add the aliquot to a tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex and centrifuge.
-
Filter the final extract through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[7]
-
Column: C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 100x2.1 mm, 1.8 µm).[5]
-
Mobile Phase: Gradient elution using water and methanol/acetonitrile, both containing volatile additives like ammonium formate or formic acid.[5][12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).[5]
-
Ionization: Electrospray Ionization (ESI), often in positive mode.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analytes.[3]
-
Method 2: Derivatization and GC-MS Analysis (General Protocol)
This protocol outlines a general approach for analyzing this compound, which requires derivatization to enhance volatility for GC analysis.[10]
-
Sample Preparation and Derivatization:
-
Perform an initial extraction using a suitable solvent (e.g., ethyl acetate, acetonitrile) and cleanup procedure (e.g., LLE or SPE) to isolate the acidic components from the matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent. For creating esters (e.g., with l-menthol to separate isomers), thionyl chloride followed by the alcohol in the presence of pyridine can be used.[10]
-
Heat the mixture as required to complete the reaction.
-
After cooling, quench the reaction and perform a final liquid-liquid extraction (e.g., with hexane) to isolate the derivatized analyte.
-
Concentrate the final extract to a suitable volume for injection.
-
-
GC-MS Conditions:
-
GC System: Agilent GC system or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, Rtx-CLPesticides).[4][5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Oven Program: A temperature gradient is used, for example, starting at 150°C and ramping to 280°C.[4]
-
Injection: Splitless injection mode is common for trace analysis.[4]
-
MS System: Triple quadrupole or single quadrupole mass spectrometer.
-
Ionization: Electron Impact (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for high sensitivity and selectivity.[9]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of an analytical method for this compound.
Caption: General workflow for analytical method validation.
Caption: Decision pathway for LC-MS/MS vs. GC-MS analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Analysis of Phytochemical Composition of Gamma-Irradiated Mutant Cultivars of Chrysanthemum morifolium | MDPI [mdpi.com]
- 14. wjarr.com [wjarr.com]
Yield comparison of different synthetic routes to chrysanthemic acid
For Researchers, Scientists, and Drug Development Professionals
Chrysanthemic acid is a key chiral building block for the synthesis of pyrethroids, a major class of synthetic insecticides. The efficiency of this compound production is a critical factor in the overall cost-effectiveness of these important agricultural and public health agents. This guide provides a comparative analysis of three distinct synthetic routes to this compound, presenting quantitative yield data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Yield Comparison of Synthetic Routes
The following table summarizes the reported yields for the different synthetic routes to this compound. It is important to note that yields can vary depending on the scale of the reaction, purity of reagents, and specific experimental conditions.
| Synthetic Route | Key Features | Reported Overall Yield |
| Staudinger-Ruzicka Synthesis (Improved by Campbell and Harper) | A classical approach involving the reaction of a diene with a diazoacetate. | ~40-50% |
| Martel and Huynh Synthesis | A convergent synthesis suitable for industrial-scale production. | ~50-60% |
| Pattenden's Stereoselective Synthesis | A method focused on producing the biologically active (+)-trans isomer. | High stereoselectivity, moderate overall yield. |
Detailed Experimental Protocols
Staudinger-Ruzicka Synthesis (as improved by Campbell and Harper)
This route involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate. While historically significant, this method is often disfavored in industrial settings due to the hazardous nature of ethyl diazoacetate.
Experimental Protocol:
-
Preparation of 2,5-Dimethyl-2,4-hexadiene: This diene can be prepared from acetone through a series of reactions, including a pinacol coupling followed by dehydration.
-
Cyclopropanation: 2,5-Dimethyl-2,4-hexadiene is reacted with ethyl diazoacetate in the presence of a copper catalyst. The reaction is typically carried out in a suitable solvent, such as toluene, at elevated temperatures. A patent describing a similar process reports a yield of approximately 75% for this step.
-
Hydrolysis: The resulting ethyl chrysanthemate is hydrolyzed using a base, such as sodium hydroxide, in an alcoholic solvent to yield the sodium salt of this compound.
-
Acidification: The sodium chrysanthemate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate this compound.
-
Purification: The crude this compound is purified by recrystallization or distillation.
Martel and Huynh Synthesis
This convergent synthesis is considered a more practical approach for larger-scale production. It involves the reaction of two key intermediates.
Experimental Protocol:
A multi-step synthesis for undergraduate students based on the Martel and Huynh route reports the following representative steps and yields:
-
Synthesis of the Ylide Precursor: A suitable phosphonium salt is prepared from an allylic halide.
-
Synthesis of the α,β-Unsaturated Ester: A separate pathway leads to the formation of an appropriate α,β-unsaturated ester.
-
Wittig Reaction: The ylide, generated from the phosphonium salt using a strong base, is reacted with the α,β-unsaturated ester to form the cyclopropane ring of the chrysanthemate ester.
-
Hydrolysis: The ester is then hydrolyzed to this compound.
A laboratory manual reports student-achieved yields for each step, with the overall yield from starting materials being in the range of 20-30% over multiple steps. However, the original industrial process developed by Martel and Huynh at Roussel-Uclaf is reported to have a higher overall yield.
Pattenden's Stereoselective Synthesis of (+)-trans-Chrysanthemic Acid
This route is significant for its ability to selectively produce the most biologically active stereoisomer of this compound.
Experimental Protocol:
-
Starting Material: The synthesis typically starts from a readily available chiral precursor.
-
Key Steps: The synthesis involves a sequence of reactions that may include stereoselective reductions, cyclopropanation, and functional group manipulations to build the chiral centers with the desired configuration.
-
Final Product: The final steps involve the conversion of an intermediate to (+)-trans-chrysanthemic acid.
While specific overall yields can vary depending on the exact reagents and conditions used, the primary advantage of this route is the high enantiomeric excess of the desired product, which reduces the need for costly and inefficient resolution steps.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Safety Operating Guide
Proper Disposal of Chrysanthemic Acid: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of chrysanthemic acid is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this compound waste, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
This compound, a key component in the synthesis of pyrethroid insecticides, is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper disposal protocols is not only essential for the safety of laboratory personnel but also for environmental protection and regulatory compliance.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the critical data related to the handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 10453-89-1 | [2][3][4] |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, strong reducing agents. | [1][3] |
| Recommended PPE | Protective gloves, chemical safety goggles, lab coat. | [4][6] |
| Spill Cleanup | Absorb with inert material (sand, silica gel), collect in a suitable, closed container for disposal. | [1][3] |
| Disposal Method | Neutralization followed by disposal in accordance with local, state, and federal regulations. | [2][7][8] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the methodology for neutralizing this compound waste in a laboratory setting prior to disposal. This procedure should be carried out by qualified personnel in a designated and well-ventilated area, such as a fume hood.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container, properly labeled
-
Personal Protective Equipment (PPE): chemical safety goggles, gloves, lab coat
Procedure:
-
Preparation: Don the appropriate PPE. Place the container with the this compound waste on a stir plate within a fume hood. Add a stir bar to the container.
-
Dilution: If the this compound waste is concentrated, it is advisable to first dilute it with water to better control the neutralization reaction and dissipate heat.
-
Neutralization: Begin stirring the this compound waste. Slowly add a basic solution, such as sodium bicarbonate or 1 M sodium hydroxide, to the acidic waste.[8] The addition should be done in small increments to prevent a rapid, exothermic reaction.
-
pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. The target pH range for neutralized waste is typically between 5.5 and 9.0.[2]
-
Completion: Continue adding the basic solution until the pH of the waste is consistently within the target range.
-
Labeling and Storage: Once neutralized, securely cap the waste container. The container must be clearly labeled as "Neutralized this compound Waste" and include the date of neutralization. Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the neutralized waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS and local regulations.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwb.edu [uwb.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H16O2 | CID 2743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chrysanthemic Acid
For Immediate Implementation: Essential Safety and Handling Protocols for Chrysanthemic Acid
This guide provides crucial safety and logistical information for laboratory professionals working with this compound. Adherence to these procedures is paramount to ensure a safe research environment and proper management of this chemical.
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, emphasizing materials that offer appropriate chemical resistance.
| PPE Category | Item | Material/Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and potential eye irritation. |
| Hand Protection | Gloves | Nitrile or Neoprene | Provides resistance to carboxylic acids. |
| Body Protection | Laboratory Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Rubber or PVC | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Fume Hood | A properly functioning chemical fume hood is the primary engineering control. | Minimizes inhalation of vapors or aerosols. |
| Respirator | An air-purifying respirator with organic vapor cartridges may be required for spill cleanup or in situations where a fume hood is not available. | Provides respiratory protection in high-concentration scenarios. |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from acquisition to experimental use.
-
Preparation and Area Setup :
-
Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Verify that a chemical spill kit is available and that you are familiar with its contents and use.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a laboratory coat and a chemical-resistant apron if necessary.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on nitrile or neoprene gloves. Ensure gloves are inspected for any signs of damage before use.
-
-
Handling this compound :
-
Perform all manipulations of this compound within the fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated work area.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly label and store any unused this compound according to safety data sheet (SDS) recommendations.
-
Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste materials contaminated with this compound in a designated, properly labeled hazardous waste container. This includes used gloves, weighing papers, and any absorbent materials from spills.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Neutralization of Small Quantities (for aqueous solutions) :
-
This procedure should only be performed by trained personnel in a fume hood while wearing appropriate PPE.
-
Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water.
-
Slowly and carefully add the this compound solution to the bicarbonate solution with constant stirring. Be aware that this reaction will produce carbon dioxide gas, which can cause foaming.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the acid until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
-
Disposal of Solid Waste and Concentrated Solutions :
-
Solid this compound and concentrated solutions should be disposed of as hazardous chemical waste.
-
Place in a sealed, properly labeled container.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Quantitative Data: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experiments.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Melting Point | 17-21 °C (for trans-isomer) |
| Boiling Point | 112 °C at 10 mmHg |
| Solubility in Water | 164 mg/L |
| Occupational Exposure Limits (OELs) | Not established |
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely working with this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
